2-Acetylhydrazinecarbothioamide
Descripción
Propiedades
IUPAC Name |
acetamidothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3OS/c1-2(7)5-6-3(4)8/h1H3,(H,5,7)(H3,4,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIMQTOXNOFWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177577 | |
| Record name | 1-(Acetyl)thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2302-88-7 | |
| Record name | Acetic acid, 2-(aminothioxomethyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Acetyl)thiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2302-88-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Acetyl)thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(acetyl)thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Acetylhydrazinecarbothioamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWT2928KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Acetylhydrazinecarbothioamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-acetylhydrazinecarbothioamide, a molecule of interest in medicinal chemistry, prepared from the readily available starting material, thiosemicarbazide. This document outlines a detailed experimental protocol, presents key quantitative data, and illustrates the synthetic workflow. Furthermore, it touches upon the potential biological significance of thiosemicarbazide derivatives, providing context for further research and development.
Introduction
This compound, also known as 1-acetyl-3-thiosemicarbazide, is a derivative of thiosemicarbazide, a class of compounds recognized for their diverse biological activities. Thiosemicarbazides and their derivatives have garnered significant attention in the field of medicinal chemistry due to their potential as antimicrobial, anticancer, and antiviral agents. The introduction of an acetyl group to the thiosemicarbazide scaffold can modulate its physicochemical properties and biological activity, making its synthesis a key step in the exploration of new therapeutic agents. This guide focuses on a common and efficient method for its preparation via the acylation of thiosemicarbazide.
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is achieved through the N-acetylation of thiosemicarbazide. A prevalent and effective method involves the use of acetyl chloride as the acetylating agent in an appropriate solvent.
Reaction Scheme
Experimental Protocol
The following protocol is based on established procedures for the N-acetylation of thiosemicarbazide.[1]
Materials:
-
Thiosemicarbazide (9.10 g, 0.10 mol)
-
Acetyl chloride (8.64 g, 0.11 mol)
-
Anhydrous tetrahydrofuran (THF, 100 mL)
-
Ethyl acetate (3 x 100 mL)
-
Water (100 mL)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Methanol/dichloromethane (1:1, v/v) for column chromatography
Procedure:
-
A solution of thiosemicarbazide (9.10 g, 0.10 mol) in anhydrous tetrahydrofuran (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The solution is cooled to 0 °C in an ice bath.
-
Acetyl chloride (8.64 g, 0.11 mol) is added slowly and dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The reaction is quenched by the addition of water (100 mL).
-
The product is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a methanol/dichloromethane (1:1, v/v) mixture as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated to afford this compound as an off-white to light yellow solid.
Data Presentation
This section summarizes the key quantitative data for the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2302-88-7 | [1][2] |
| Molecular Formula | C₃H₇N₃OS | [1][2] |
| Molecular Weight | 133.17 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 165-170 °C | [1] |
| 157 °C | [2] | |
| Solubility | Sparingly soluble in DMSO and Methanol | [1] |
| Partially soluble in water | [1][2] |
Reaction Parameters
| Parameter | Value | Reference |
| Yield | 65% | [1] |
Spectroscopic Data
| Spectroscopic Technique | Key Data |
| Mass Spectrometry (ESI) | m/z calculated for C₃H₇N₃OS [M+H]⁺: 133.03, found: 134.0.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C=S stretching (around 1100-1300 cm⁻¹). |
| ¹H NMR Spectroscopy | The ¹H NMR spectrum is expected to show signals corresponding to the acetyl methyl protons (singlet), and the N-H protons of the hydrazine and thioamide groups (broad singlets). A representative spectrum can be found in the literature. |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum will display signals for the acetyl methyl carbon, the carbonyl carbon of the acetyl group, and the thiocarbonyl carbon of the thioamide group. A representative spectrum is available in chemical databases. |
Mandatory Visualizations
Experimental Workflow
Potential Biological Mechanism of Action
Thiosemicarbazide derivatives have been reported to exhibit antibacterial activity through the inhibition of bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Conclusion
This technical guide has detailed a reliable and well-documented method for the synthesis of this compound from thiosemicarbazide. The provided experimental protocol, along with the summarized quantitative data, offers a solid foundation for researchers to replicate this synthesis. The visualization of the experimental workflow provides a clear, step-by-step overview of the process. Furthermore, the illustrated potential mechanism of action highlights the relevance of this class of compounds in the ongoing search for novel antibacterial agents. This guide serves as a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. 1-ACETYL-3-THIOSEMICARBAZIDE CAS#: 2302-88-7 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Acetyl-3-thiosemicarbazide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-3-thiosemicarbazide (C₃H₇N₃OS, Molar Mass: 133.17 g/mol ) is a derivative of thiosemicarbazide, a class of compounds known for their wide range of biological activities and applications as versatile intermediates in organic synthesis.[1][2][3] Accurate structural confirmation and purity assessment are critical for its application in research and drug development. This guide provides a comprehensive overview of the characterization of 1-Acetyl-3-thiosemicarbazide using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols, data interpretation, and tabulated spectral data for reference.
Experimental Protocols
Synthesis of 1-Acetyl-3-thiosemicarbazide
A common synthetic route involves the acylation of thiosemicarbazide with acetyl chloride.[2]
Materials:
-
Thiosemicarbazide (9.10 g, 0.10 mol)
-
Acetyl chloride (8.64 g, 0.11 mol)
-
Anhydrous Tetrahydrofuran (THF, 100 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
A solution of thiosemicarbazide in anhydrous THF (100 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.[2]
-
Acetyl chloride is added slowly and dropwise to the cooled solution with continuous stirring.[2]
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 3 hours.[2]
-
The reaction is monitored for completion using Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the reaction is quenched by adding water (100 mL).[2]
-
The product is extracted with ethyl acetate (3 x 100 mL).[2]
-
The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[2]
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol to afford 1-Acetyl-3-thiosemicarbazide as a white to off-white solid.[2]
IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used. Sample Preparation: The solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is suitable for analysis. Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] Tetramethylsilane (TMS) is used as an internal standard. Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired at room temperature.
Spectroscopic Data and Interpretation
The structural confirmation of 1-Acetyl-3-thiosemicarbazide is achieved by analyzing the key signals in its IR and NMR spectra.
IR Spectral Data
The IR spectrum provides crucial information about the functional groups present in the molecule. The principal absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3400 - 3100 | N-H Stretching | Multiple broad bands for -NH and -NH₂ groups. |
| ~1680 | C=O Stretching (Amide I) | Strong absorption characteristic of the acetyl group. |
| ~1560 | N-H Bending (Amide II) | Bending vibration coupled with C-N stretching. |
| ~1370 | C-H Bending | Symmetric bending of the methyl group. |
| 1300 - 1100 | C-N Stretching & C=S Str. | Mixed vibrations, characteristic of the thioamide core. |
| ~800 | C=S Stretching | Weaker absorption for the thiocarbonyl group. |
Interpretation: The presence of strong bands for N-H stretching confirms the amine and amide groups. A very strong absorption around 1680 cm⁻¹ is definitive evidence for the amide carbonyl (C=O) group. The bands corresponding to the thioamide (C=S) moiety are typically weaker and can be found in the fingerprint region.
¹H NMR Spectral Data (Solvent: DMSO-d₆)
The ¹H NMR spectrum shows distinct signals for each type of proton in the molecule, confirming the connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.0 | Singlet | 3H | CH₃ (Acetyl) |
| ~7.8 | Broad Singlet | 2H | NH₂ (Thioamide) |
| ~9.2 | Broad Singlet | 1H | NH (Thioamide) |
| ~10.0 | Broad Singlet | 1H | NH (Amide) |
Interpretation: The singlet at ~2.0 ppm integrating to three protons is characteristic of the acetyl methyl group. The remaining signals are broad singlets corresponding to the four exchangeable protons on the nitrogen atoms (two from the -NH₂ group and one from each -NH- group). Their specific chemical shifts can vary with concentration and temperature, but their presence and integration are key confirmatory features.
¹³C NMR Spectral Data (Solvent: DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Description |
| ~21 | CH₃ | Acetyl methyl carbon. |
| ~169 | C=O | Amide carbonyl carbon. |
| ~182 | C=S | Thiocarbonyl carbon. |
Interpretation: The spectrum shows three distinct signals, corresponding to the three types of carbon atoms in 1-Acetyl-3-thiosemicarbazide. The upfield signal (~21 ppm) is assigned to the methyl carbon. The two downfield signals are characteristic of carbonyl (~169 ppm) and thiocarbonyl (~182 ppm) carbons, confirming the core structure of the molecule.[5]
Visualization of Characterization Workflow
The logical flow from synthesis to structural confirmation is a critical process for any chemical entity. The following diagram illustrates this workflow for 1-Acetyl-3-thiosemicarbazide.
References
chemical properties and structure of N-Acetylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylthiosemicarbazide, a derivative of thiosemicarbazide, is a molecule of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of N-Acetylthiosemicarbazide, tailored for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Identifiers
N-Acetylthiosemicarbazide is characterized by an acetyl group attached to a thiosemicarbazide core. This structure imparts specific chemical and physical properties that are crucial for its biological activity and potential therapeutic applications.
IUPAC Name: acetamidothiourea[3]
SMILES Notation: CC(=O)NNC(=S)N[3]
Molecular Formula: C₃H₇N₃OS[3]
Molecular Weight: 133.18 g/mol [3]
Physicochemical Properties
The physicochemical properties of N-Acetylthiosemicarbazide are essential for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₇N₃OS | [3] |
| Molecular Weight | 133.18 g/mol | [3] |
| Melting Point | 165-170 °C | ChemicalBook |
| Solubility | Sparingly soluble in DMSO and Methanol. Partly soluble in water. | ChemicalBook |
| pKa (Predicted) | 10.30 ± 0.70 | ChemicalBook |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
Spectroscopic Characteristics
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of N-Acetylthiosemicarbazide.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, as well as exchangeable protons of the amine and amide groups.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching vibrations (around 3100-3400 cm⁻¹), a C=O stretching vibration (around 1650 cm⁻¹), and a C=S stretching vibration.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A common fragmentation pattern for N-acyl compounds involves the cleavage of the N-N bond.
Crystal Structure
The three-dimensional arrangement of N-Acetylthiosemicarbazide in the solid state is determined by X-ray crystallography. The crystal structure of thiosemicarbazide derivatives often reveals extensive intermolecular hydrogen bonding networks, which can influence their physical properties and biological interactions. For instance, derivatives of thiosemicarbazide are known to form dimers and other supramolecular structures through N–H···S and N–H···O hydrogen bonds.
Experimental Protocols
Synthesis of N-Acetylthiosemicarbazide
A general and established method for the synthesis of N-Acetylthiosemicarbazide involves the reaction of thiosemicarbazide with acetyl chloride.
Materials:
-
Thiosemicarbazide
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve thiosemicarbazide (0.10 mol) in anhydrous tetrahydrofuran (100 mL) in a reaction vessel at 0 °C.
-
Slowly add acetyl chloride (0.11 mol) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (100 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and wash with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography.
Visualizations
The following diagrams illustrate the synthesis workflow of N-Acetylthiosemicarbazide and the logical relationship of its key features.
Caption: Synthesis Workflow for N-Acetylthiosemicarbazide.
Caption: Key Features of N-Acetylthiosemicarbazide.
References
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Acetyl)thiosemicarbazide | C3H7N3OS | CID 2723592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Acetyl-3-thiosemicarbazide (CAS 2302-88-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available spectroscopic data for the chemical compound 1-Acetyl-3-thiosemicarbazide, identified by CAS number 2302-88-7. The information presented herein is crucial for substance identification, characterization, and quality control in research and development settings. While comprehensive datasets are limited in publicly accessible domains, this document compiles and structures the available information for ease of reference.
Summary of Spectroscopic Data
The following tables summarize the currently available quantitative spectroscopic data for 1-Acetyl-3-thiosemicarbazide. It is important to note that complete, high-resolution spectral data with detailed peak assignments are not consistently available in the public domain and may require access to specialized databases.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of 1-Acetyl-3-thiosemicarbazide.
| Parameter | Value | Source |
| Molecular Formula | C₃H₇N₃OS | --INVALID-LINK-- |
| Molecular Weight | 133.17 g/mol | --INVALID-LINK-- |
| Measured [M+H]⁺ | 134.0 | --INVALID-LINK-- |
| Calculated [M+H]⁺ | 133.03 | --INVALID-LINK-- |
| GC-MS m/z Peaks | 133, 43, 32 | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H NMR and ¹³C NMR spectra for 1-Acetyl-3-thiosemicarbazide are indexed in several databases, specific chemical shift and coupling constant data are not fully available in public sources. The information suggests that spectra have been recorded, often in DMSO-d₆.
Infrared (IR) Spectroscopy
IR spectral data is available, indicating the presence of key functional groups. However, a detailed peak table with corresponding vibrational modes is not fully accessible.
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data are not extensively documented in publicly available sources. The following provides a general understanding of the methodologies likely employed.
Mass Spectrometry (Electrospray Ionization - ESI)
The reported ESI mass spectrometry data would have been acquired by dissolving the sample in a suitable solvent, such as methanol or acetonitrile, and introducing it into the mass spectrometer. The instrument would be operated in positive ion mode to detect the protonated molecule [M+H]⁺.
General Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 1-Acetyl-3-thiosemicarbazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A typical protocol would involve dissolving a few milligrams of 1-Acetyl-3-thiosemicarbazide in a deuterated solvent, such as DMSO-d₆, and placing it in an NMR tube. ¹H and ¹³C NMR spectra would then be acquired on a spectrometer, such as a Varian A-60 mentioned in one source.
Infrared (IR) Spectroscopy
For Fourier Transform Infrared (FTIR) spectroscopy, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk, which is then analyzed.
Data Interpretation and Structural Elucidation
The available spectroscopic data aligns with the known chemical structure of 1-Acetyl-3-thiosemicarbazide. The mass spectrometry results confirm the expected molecular mass. The anticipated IR spectrum would show characteristic absorption bands for N-H, C=O (amide), and C=S (thioamide) functional groups. The ¹H NMR spectrum would be expected to show signals corresponding to the acetyl methyl protons and the various N-H protons. The ¹³C NMR spectrum would show resonances for the methyl carbon, the carbonyl carbon, and the thiocarbonyl carbon.
Limitations
It is critical for researchers to understand that the data presented here is aggregated from publicly available sources and may lack the detail and rigor of a full, certified analysis. For definitive structural confirmation and purity assessment, it is recommended to acquire high-resolution spectroscopic data under controlled experimental conditions.
This guide serves as a foundational resource for professionals engaged in research and development involving 1-Acetyl-3-thiosemicarbazide. For more in-depth analysis, direct acquisition of spectral data or access to comprehensive, subscription-based spectral databases is advised.
mechanism of action of thiosemicarbazide derivatives in biological systems
An In-depth Technical Guide on the Mechanism of Action of Thiosemicarbazide Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazide derivatives are a versatile class of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. Their therapeutic potential stems from diverse mechanisms of action, primarily centered around enzyme inhibition, induction of apoptosis, and disruption of cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms by which thiosemicarbazide derivatives exert their biological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Action
Thiosemicarbazide derivatives' biological activity is intrinsically linked to their chemical structure, which allows them to chelate metal ions and interact with various biological macromolecules.[1] The primary mechanisms can be broadly categorized as follows:
-
Enzyme Inhibition: A prominent mechanism is the inhibition of various enzymes crucial for pathogen survival or cancer cell proliferation. This includes enzymes like tyrosinase, topoisomerases, and ribonucleotide reductase.[2][3][4]
-
Induction of Apoptosis: In cancer cells, many thiosemicarbazide derivatives trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[5][6] This often involves the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins.
-
Disruption of DNA Synthesis and Replication: By inhibiting enzymes like DNA gyrase and topoisomerase IV in bacteria, these derivatives interfere with DNA replication, leading to bacterial cell death.[5][7]
Anticancer Activity
The anticancer properties of thiosemicarbazide derivatives are multifaceted and involve several interconnected pathways.
Induction of Apoptosis
A primary anticancer mechanism is the induction of apoptosis.[5] This is often initiated by intracellular stress, such as the generation of reactive oxygen species (ROS). One derivative, TS-1, has been shown to significantly increase Caspase-3 and RIPK1 immunoreactivities in HEPG2 cells, suggesting its role in inducing apoptosis.[6] Another study on a captopril derivative demonstrated apoptotic cell death in MCF-7 breast cancer cells involving caspase-3 and caspase-9.
Enzyme Inhibition in Cancer
-
Ribonucleotide Reductase (RR) Inhibition: Thiosemicarbazide derivatives are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair in cancer cells.[3] Triapine is a notable example of a thiosemicarbazone that targets RR and has undergone clinical trials.[3]
-
Topoisomerase Inhibition: These compounds can also target human topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription.[4] By stabilizing the topoisomerase-DNA cleavage complex, they induce DNA strand breaks, leading to apoptosis.[8] Metal complexes of thiosemicarbazones have shown particularly potent inhibition of topoisomerase II.[4]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| Dp44mT-Trastuzumab Conjugate (ortho) | MCF-7 | 25.7 ± 5.5 nM | [9] |
| Dp44mT-Trastuzumab Conjugate (para) | MCF-7 | 103.5 ± 2.0 nM | [9] |
| Acridine-thiosemicarbazone (DL-08) | B16-F10 | 14.79 µM | [8] |
| Acridine thiosemicarbazide (4b) | MT-4 | 15.73 ± 0.90 µM | [10] |
| Acridine thiosemicarbazide (4d) | MT-4 | 10.96 ± 0.62 µM | [10] |
| Captopril Derivative (8) | MCF-7 | 88.06 µM | |
| Captopril Derivative (8) | AMJ13 | 66.82 µM | |
| 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide (4c) | MCF-7 | Reduced viability to ~15% | [11] |
| Thiosemicarbazone Derivative (L4) | A549 | Strongest inhibitory effect | [5][12] |
Signaling Pathway: Induction of Apoptosis
Caption: Intrinsic pathway of apoptosis induced by thiosemicarbazide derivatives.
Antimicrobial Activity
Thiosemicarbazide derivatives have demonstrated significant potential as antibacterial and antifungal agents.[5]
Inhibition of Bacterial Topoisomerases
A key mechanism of antibacterial action is the dual inhibition of DNA gyrase and topoisomerase IV.[5] These enzymes are essential for maintaining the topological state of bacterial DNA during replication and transcription.[7] By inhibiting their ATPase activity, these derivatives disrupt DNA replication, leading to bacterial cell death.[7] For instance, certain thiosemicarbazide derivatives have been shown to reduce the ability of the ParE subunit of Staphylococcus aureus topoisomerase IV to hydrolyze ATP.[7]
Antifungal and Antitubercular Activity
The antifungal mechanism of thiosemicarbazones involves the disruption of fungal cell membranes and inhibition of protein synthesis.[5] Furthermore, several thiosemicarbazide derivatives have shown potent activity against Mycobacterium bovis and Mycobacterium tuberculosis, highlighting their potential as antitubercular agents.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Compound 11 | Mycobacterium bovis | 0.39 µg/mL | |
| Compound 30 | Mycobacterium bovis | 0.39 µg/mL | |
| Thiosemicarbazone (L1) | Bacillus cereus | 10 mg/L | [5][12] |
| Thiosemicarbazide (3a) | Staphylococcus spp. | 1.95 µg/mL | [13] |
| Thiosemicarbazide (3a) | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 3.9 µg/mL | [13] |
| Thiosemicarbazide (T4A) | Staphylococci sp. | 32-64 µg/mL | [14] |
Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for determining the MIC of thiosemicarbazide derivatives.
Antiviral Activity
The antiviral potential of thiosemicarbazide derivatives has been recognized for decades, with some of the earliest antiviral research focusing on these scaffolds. Their mechanism of action in viral infections often involves inhibiting viral replication.[15] They have been investigated against a range of viruses, including herpes simplex virus, and have inspired the development of newer antiviral agents.[15] The ability of thiosemicarbazides to form metal complexes is also being explored as a strategy to enhance their antiviral efficacy.
Enzyme Inhibition
Tyrosinase Inhibition
Thiosemicarbazone derivatives are potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[2] Their inhibitory action is primarily attributed to the chelation of copper ions within the active site of the enzyme by the sulfur atom of the thiosemicarbazide moiety.[2] This makes them promising candidates for the development of skin-whitening agents and anti-browning agents in food.[2]
Cholinesterase Inhibition
Certain thiosemicarbazone derivatives have demonstrated superior inhibitory activity against acetylcholinesterase and butyrylcholinesterase compared to the standard drug galantamine, suggesting their potential in the management of neurodegenerative diseases like Alzheimer's.[16]
Quantitative Data: Enzyme Inhibition
| Compound/Derivative | Enzyme | IC50 Value | Reference |
| Cinnamaldehyde-thiosemicarbazide derivative (17) | Tyrosinase (diphenolase) | Ki = 4.45 µM, Kis = 8.85 µM | [2] |
| 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide (2) | Topoisomerase IV | 14 µM | [17] |
| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide (1) | α-glucosidase | 1.58 µM | [18] |
| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide (1) | α-amylase | 3.24 µM | [18] |
| Thiosemicarbazone derivative (2c) | Acetylcholinesterase | 41.51 ± 3.88 µM | [16] |
| Thiosemicarbazone derivative (2a) | Butyrylcholinesterase | 64.47 ± 2.74 µM | [16] |
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C until confluent.
-
Treatment: Treat the cells with various concentrations of the thiosemicarbazide derivative for 72 hours.
-
MTT Addition: Add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Serial Dilution: Prepare two-fold serial dilutions of the thiosemicarbazide derivative in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (adjusted to 0.5 McFarland standard).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Topoisomerase IIα Inhibition Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound.
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is indicated by the persistence of the supercoiled DNA band.[8]
Conclusion
Thiosemicarbazide derivatives represent a promising scaffold in drug discovery due to their diverse and potent biological activities. Their mechanisms of action are complex and varied, offering multiple avenues for therapeutic intervention against cancer, microbial infections, and other diseases. A thorough understanding of these mechanisms, supported by robust experimental evaluation, is crucial for the rational design and development of novel, effective, and safe therapeutic agents based on the thiosemicarbazide framework. Further research into the structure-activity relationships and the specific molecular targets of these compounds will undoubtedly pave the way for new and improved treatments.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. content.abcam.com [content.abcam.com]
- 4. tandfonline.com [tandfonline.com]
- 5. scribd.com [scribd.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Tyrosinase inhibition assay [bio-protocol.org]
- 10. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. topogen.com [topogen.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
Tautomeric Landscape of 2-Acetylhydrazinecarbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylhydrazinecarbothioamide, a molecule incorporating both acetylhydrazine and carbothioamide functionalities, presents a rich tautomeric landscape. This technical guide delves into the potential tautomeric forms of this compound, arising from both keto-enol and thione-thiol equilibria. Drawing upon spectroscopic principles and findings from analogous molecular systems, this document outlines the expected structural isomers, their characteristic spectroscopic signatures, and the influence of environmental factors on the tautomeric equilibrium. While specific experimental data for this compound remains limited in publicly accessible literature, this guide provides a foundational understanding for researchers investigating this and related compounds.
Introduction: The Duality of Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules. This compound possesses two key functional groups susceptible to tautomerization: the acetylhydrazine moiety, which can undergo keto-enol tautomerism, and the carbothioamide group, which can exhibit thione-thiol tautomerism. The interplay of these two equilibria results in four potential tautomeric forms, each with a unique electronic and structural profile. Understanding the predominant tautomeric forms and the factors governing their interconversion is crucial for predicting molecular interactions, designing synthetic pathways, and interpreting analytical data.
Potential Tautomeric Forms of this compound
The structure of this compound allows for the existence of four primary tautomers, as depicted in the equilibrium diagram below. The relative stability of these forms is influenced by factors such as solvent polarity, pH, and temperature.
Generally, for simple acyclic amides and thioamides, the keto and thione forms are thermodynamically favored over their enol and thiol counterparts, respectively.[1] However, the presence of intramolecular hydrogen bonding or specific solvent interactions can shift this equilibrium.[2]
Spectroscopic Characterization of Tautomers
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and quantifying tautomeric forms in solution and the solid state.
Infrared (IR) Spectroscopy
The distinct vibrational frequencies of the C=O, C=S, C=N, C-S, O-H, N-H, and S-H bonds provide a diagnostic fingerprint for each tautomer. The expected characteristic IR absorption bands are summarized in Table 1.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Tautomer(s) |
| C=O | Stretching | 1650 - 1680 | Thione-Keto, Thiol-Keto |
| C=S | Stretching | 1250 - 1300 | Thione-Keto, Thione-Enol |
| N-H | Stretching | 3100 - 3400 | All forms |
| O-H | Stretching (Enolic) | 3200 - 3600 (broad) | Thione-Enol, Thiol-Enol |
| S-H | Stretching (Thiol) | 2500 - 2600 (weak) | Thiol-Keto, Thiol-Enol |
| C=N | Stretching | 1600 - 1650 | Thiol-Keto, Thione-Enol, Thiol-Enol |
| C-S | Stretching | 600 - 800 | Thiol-Keto, Thiol-Enol |
Table 1: Expected IR Absorption Bands for Tautomers of this compound. Data is inferred from studies on analogous compounds.[3]
The presence of a strong band in the 1650-1680 cm⁻¹ region would indicate a significant population of the keto form. Conversely, the appearance of a broad O-H stretch and a C=N stretch would suggest the presence of the enol form. Similarly, a band around 1250-1300 cm⁻¹ is indicative of the thione form, while a weak band in the 2500-2600 cm⁻¹ region would point to the thiol tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide detailed structural information and, in some cases, allow for the quantification of tautomeric ratios.
¹H NMR:
-
N-H protons: The chemical shifts of the N-H protons are highly sensitive to their chemical environment and hydrogen bonding. In the thione-keto form, multiple N-H signals are expected. The enol and thiol forms would exhibit O-H and S-H protons, respectively, with characteristic chemical shifts.
-
CH₃ protons: The chemical shift of the methyl protons will be influenced by the adjacent carbonyl or enol group.
-
Solvent dependence: Recording spectra in different solvents (e.g., DMSO-d₆, CDCl₃) can reveal shifts in the tautomeric equilibrium.
¹³C NMR:
-
C=O carbon: The carbonyl carbon in the keto forms is expected to have a chemical shift in the range of 170-180 ppm.
-
C=S carbon: The thione carbon in the thione forms will have a characteristic downfield chemical shift, typically in the range of 180-200 ppm.
-
C=N carbon: The imine carbon in the thiol and enol forms will have a chemical shift in the range of 150-160 ppm.
Experimental Protocols
General Synthesis of this compound
A common route for the synthesis of N-acylthiosemicarbazides involves the reaction of an acid hydrazide with an isothiocyanate.[4] Alternatively, condensation of thiosemicarbazide with an appropriate acetylating agent can be employed.
References
- 1. scispace.com [scispace.com]
- 2. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Emergence of Acetylated Thiosemicarbazides: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of acetylated thiosemicarbazides. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, quantitative biological data, and mechanistic insights of this important class of compounds, which stands at the intersection of synthetic chemistry and pharmacology.
Introduction: A Scaffold of Therapeutic Promise
Thiosemicarbazides, characterized by a hydrazine-carbothioamide core, have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities. The introduction of an acetyl group—a common strategy in drug design to modulate physicochemical properties such as solubility, stability, and bioavailability—has given rise to a significant subclass: the acetylated thiosemicarbazides. While not marked by a single "discovery" event, the history of these compounds is a compelling narrative of incremental innovation, where acetylation has been strategically employed to enhance or diversify the therapeutic potential of the parent thiosemicarbazide scaffold. Early investigations into thiosemicarbazide derivatives revealed their potent antitubercular activity, paving the way for extensive structural modifications, including acetylation, in the quest for novel therapeutic agents.
Synthesis and Chemical Landscape
The synthesis of acetylated thiosemicarbazides and their subsequent derivatives, such as thiosemicarbazones, typically follows a well-established synthetic pathway. The core synthesis often involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate. Acetylation can be performed on the thiosemicarbazide backbone or on substituent groups to yield a diverse array of compounds.
A common synthetic route involves the cyclization of thiosemicarbazones with acetic anhydride, which can lead to the formation of 2-acetylamino-1,3,4-thiadiazoline derivatives. This process highlights the role of acetylation in not only modifying existing scaffolds but also in constructing new heterocyclic systems with potential biological activity.
dot
Quantitative Biological Activity
The acetylation of thiosemicarbazides has led to the development of compounds with a broad range of biological activities, including antimicrobial and anticancer effects. The quantitative assessment of this activity, typically through the determination of Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, is crucial for structure-activity relationship (SAR) studies.
| Compound Class | Target Organism/Cell Line | Activity Metric | Value (µg/mL or µM) | Reference |
| N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | S. epidermidis, B. subtilis, E. coli | MIC | 0.156 - 0.313 | [1] |
| 1-(2,4-dichlorophenoxy)acetyl-4-(aryl)thiosemicarbazides | Urease | IC50 | 0.32 - 25.13 µM | [2] |
| 2-acetyl pyridine-4-N,N'-dimethylthiosemicarbazone | E. coli | Inhibitory Concentration | 0.4 - 0.5 µM | [3] |
| Thiosemicarbazide derivatives | Mycobacterium bovis | MIC | 0.39 | [4] |
| 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides | Mycobacterium tuberculosis | - | - | [5] |
Mechanisms of Action: A Molecular Perspective
The therapeutic effects of thiosemicarbazides and their acetylated derivatives are underpinned by their interactions with specific biological targets. While the precise mechanisms for all acetylated variants are not fully elucidated, research on the parent compounds provides significant insights. A prominent mechanism of action is the inhibition of bacterial topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.
Molecular docking studies have been instrumental in visualizing the potential binding modes of these compounds within the active sites of their target enzymes. These computational models suggest that the thiosemicarbazide moiety plays a crucial role in coordinating with key amino acid residues.
dot
Experimental Protocols
General Synthesis of 1-Acetyl-4-aryl Thiosemicarbazides
A typical synthesis involves the reaction of an appropriate acid hydrazide with an aryl isothiocyanate.
Materials:
-
Acid hydrazide (1 equivalent)
-
Aryl isothiocyanate (1 equivalent)
-
Ethanol (solvent)
Procedure:
-
Dissolve the acid hydrazide in ethanol.
-
Add the aryl isothiocyanate to the solution.
-
Reflux the mixture for a specified time (typically several hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
The resulting thiosemicarbazide can then be acetylated using standard procedures, for example, by reacting with acetic anhydride.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized acetylated thiosemicarbazide compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (positive control)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate.
-
Include a positive control (broth with bacteria and standard antibiotic), a negative control (broth only), and a solvent control.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
Acetylated thiosemicarbazides represent a versatile and promising class of compounds with significant potential in drug discovery. The strategic incorporation of the acetyl group has proven to be an effective method for modulating the biological activity of the thiosemicarbazide scaffold. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, detailed elucidation of their mechanisms of action through advanced biochemical and biophysical techniques, and the exploration of their therapeutic potential against a wider range of diseases. The continued investigation of these compounds holds the promise of delivering new and effective therapeutic agents to address unmet medical needs.
References
- 1. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. juniv.edu [juniv.edu]
- 5. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of 2-Acetylhydrazinecarbothioamide Derivatives: A Technical Guide
This technical guide provides a comprehensive overview of 2-Acetylhydrazinecarbothioamide and its derivatives, a class of compounds belonging to the broader group of acylhydrazones and thiosemicarbazides. These molecules have garnered significant interest in medicinal chemistry due to their structural versatility and a wide spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their synthesis, biological evaluation, and potential mechanisms of action.
Synthesis of Hydrazinecarbothioamide Derivatives
The synthesis of hydrazinecarbothioamide derivatives, often referred to as thiosemicarbazones, is a well-established process in medicinal chemistry. The general methodology involves the condensation reaction between a thiosemicarbazide and a selected aldehyde or ketone.
A typical synthesis workflow is outlined below.
Caption: General workflow for the synthesis of hydrazinecarbothioamide derivatives.
Experimental Protocol: General Synthesis
A representative protocol for the synthesis of 2-(hetero/aryl)methylene)hydrazine-1-carbothioamides is as follows[1]:
-
A solution of thiosemicarbazide (1.0 mM) is prepared in 25 mL of absolute ethanol with constant stirring.
-
The desired substituted aldehyde or ketone (1.0 mM) is added to the solution.
-
Two to three drops of a catalyst, such as concentrated sulfuric acid, are added to the mixture.
-
The reaction mixture is refluxed for a period ranging from a few hours to 12 hours, with reaction progress often monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature, allowing the solid product to precipitate.
-
The solid particles are collected by filtration.
-
The crude product is then purified, typically through recrystallization from ethanol, to yield the final compound[1].
Biological Activities and Quantitative Data
Derivatives of hydrazinecarbothioamide have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[2][3][4][5] The versatility of this scaffold allows for structural modifications that can enhance potency and selectivity against various biological targets.[5]
Antimicrobial Activity
These compounds have shown notable efficacy against a range of bacterial and fungal pathogens.[6][7] Their mechanism often involves interference with microbial enzymes or cellular processes.[6]
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a selection of derivatives against various microbial strains.
| Compound | S. aureus (MIC, µM) | P. aeruginosa (MIC, µM) | Reference |
| 5e | 12.5 | - | [8] |
| 5g | - | <0.78 | [8] |
| 5i | - | 1.56 | [8] |
| Vancomycin | 20 | - | [8] |
| Meropenem | - | 78 | [8] |
| Compound | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | K. pneumoniae (MDR) (MIC, µg/mL) | MRSA (MIC, µg/mL) | Reference |
| 19 | 12.5 | 6.25 | 12.5 | 3.125 | [9] |
| Ampicillin | 25 | 12.5 | - | - | [9] |
Anticancer Activity
The antiproliferative properties of these derivatives have been evaluated against various cancer cell lines.[10][11][12] The N-acyl hydrazone structure is considered a crucial pharmacophore for cytotoxic activity.[10]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.
| Compound | MCF-7 (Breast Cancer) (IC50, µM) | PC-3 (Prostate Cancer) (IC50, µM) | ME-16C (Normal Cells) (IC50, µM) | Reference |
| 7a | 7.52 ± 0.32 | 10.19 ± 0.52 | >100 | [10] |
| 7b | 9.87 ± 0.45 | 15.74 ± 0.68 | >100 | [10] |
| 7c | 15.63 ± 0.71 | 28.44 ± 0.75 | >100 | [10] |
| Doxorubicin | 0.83 ± 0.07 | 0.75 ± 0.04 | 0.80 ± 0.09 | [10] |
Enzyme Inhibition
Certain hydrazinecarbothioamide derivatives have been identified as potent inhibitors of enzymes like carbonic anhydrase (CA) and 15-lipoxygenase (15-LOX).[1] These enzymes are implicated in various pathological conditions, making them attractive therapeutic targets.
| Compound | Carbonic Anhydrase II (IC50, µM) | 15-Lipoxygenase (IC50, µM) | Reference |
| 3a | 0.25 ± 0.02 | 0.18 ± 0.01 | [1] |
| 3b | 0.28 ± 0.02 | >100 (Selective) | [1] |
| 3c | 0.13 ± 0.01 | 0.14 ± 0.01 | [1] |
| 3h | 0.31 ± 0.02 | 0.21 ± 0.02 | [1] |
Methodologies for Biological Evaluation
Standardized protocols are crucial for assessing the biological activity of newly synthesized compounds. The following sections detail common experimental methodologies.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][13]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Stock Solution Preparation : A stock solution of each test compound is prepared at a specified concentration (e.g., 100 µM) in a suitable solvent like dimethyl sulfoxide (DMSO).[8]
-
Serial Dilution : Serial twofold dilutions of the compound are made in sterile 96-well microplates containing a growth medium such as Isosensitest broth.[8][13]
-
Inoculum Preparation : A standardized bacterial inoculum is prepared from an overnight culture, adjusted to a concentration of approximately 1.0 × 10^5 colony-forming units (CFU)/mL.[13]
-
Inoculation and Incubation : The wells are inoculated with the bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][12]
-
Cell Seeding : Cancer cells (e.g., MCF-7, PC-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the synthesized compounds and incubated for a set period (e.g., 72 hours).[12]
-
MTT Addition : After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[10][12]
Potential Signaling Pathway Modulation
While direct evidence for this compound derivatives is still emerging, related amide compounds have been shown to modulate key cellular signaling pathways involved in cell survival and proliferation, such as the ERK1/2 and Akt pathways.[14] Inhibition or modulation of these pathways is a common mechanism for anticancer agents.
Caption: Hypothesized modulation of ERK and Akt pathways by derivatives.
This guide serves as a preliminary resource, consolidating existing data on this compound derivatives. The presented synthesis protocols, quantitative biological data, and standardized methodologies provide a foundation for further research and development in this promising area of medicinal chemistry. Continued investigation is necessary to fully elucidate their mechanisms of action and therapeutic potential.
References
- 1. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylhydrazones and Their Biological Activity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caffeic Acid Alkyl Amide Derivatives Ameliorate Oxidative Stress and Modulate ERK1/2 and AKT Signaling Pathways in a Rat Model of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Analysis of 2-Acetylhydrazinecarbothioamide: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: An extensive literature search did not yield specific theoretical or computational studies on the molecular structure of 2-Acetylhydrazinecarbothioamide. This suggests a potential area for novel research. To fulfill the user's request for an in-depth technical guide, this document presents a comprehensive overview based on a closely related and well-studied molecule, (E)-2-(butan-2-ylidene)hydrazinecarbothioamide . The methodologies, data presentation, and visualizations provided herein serve as a robust template for prospective theoretical studies on this compound.
Introduction
Thiosemicarbazones and their derivatives are a class of compounds that exhibit a wide range of biological activities, making them promising candidates in drug discovery and development. Theoretical and computational studies are pivotal in understanding the structure-activity relationships of these molecules. By employing quantum chemical methods, it is possible to elucidate molecular geometries, electronic properties, and spectroscopic signatures, which are crucial for rational drug design.
This whitepaper outlines the standard theoretical protocols for characterizing the molecular structure of thiosemicarbazide derivatives, using (E)-2-(butan-2-ylidene)hydrazinecarbothioamide as a case study based on published research.[1][2]
Computational Methodology
The primary computational approach for studying molecules of this class is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
Geometry Optimization
The initial step in the theoretical analysis is the optimization of the molecular geometry to find the lowest energy conformation.
-
Software: Gaussian 09 is a commonly used software package for such calculations.[1][2]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for DFT calculations.[1][2]
-
Basis Set: The 6-31G++(d,p) basis set is employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[1][2]
The geometry optimization process is typically followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Spectroscopic Calculations
Once the optimized geometry is obtained, various spectroscopic properties can be calculated to correlate with experimental data.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.[1]
-
Vibrational Spectroscopy: The vibrational frequencies and corresponding infrared (IR) intensities are calculated. The calculated frequencies are often scaled by an empirical factor to better match experimental FT-IR spectra.[1]
-
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and simulate the UV-Visible absorption spectrum.[1]
Molecular Orbital and Electronic Property Analysis
Further analysis provides insights into the electronic nature and reactivity of the molecule.
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand hyperconjugative interactions and electron delocalization within the molecule, which contribute to its stability.[1]
Data Presentation
Quantitative data from the theoretical calculations on (E)-2-(butan-2-ylidene)hydrazinecarbothioamide are summarized in the following tables.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) |
| S1-C2 | 1.663 |
| N4-C5 | 1.287 |
| C2-N9 | 1.378 |
Data extracted from a study on (E)-2-(butan-2-ylidene)hydrazinecarbothioamide.[1]
Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental | Calculated |
| NH | 7.69 | 8.03 |
| NH₂ | 4.9 | - |
| CH₂ | 2.3 | - |
| CH₃ | 1.9 | - |
| CH₃ | 1.1 | 1.03 |
Values are for (E)-2-(butan-2-ylidene)hydrazinecarbothioamide in DMSO-d₆.[1]
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon | Experimental | Calculated |
| C=S | 178.72 | 180.98 |
| C=N | 155.5 | - |
| CH₂ | 31.62 | - |
| CH₃ | 18.72 | - |
| CH₃ | 10.70 | 8.70 |
Values are for (E)-2-(butan-2-ylidene)hydrazinecarbothioamide in DMSO-d₆.[1]
Visualizations
Diagrams are essential for representing complex relationships and workflows in computational chemistry.
Caption: A typical workflow for the theoretical analysis of a molecule.
Caption: A simplified 2D representation of the surrogate molecule.
Conclusion
The theoretical investigation of (E)-2-(butan-2-ylidene)hydrazinecarbothioamide using DFT calculations has provided valuable insights into its molecular structure, spectroscopic properties, and electronic characteristics.[1][2] The strong correlation between the calculated and experimental data validates the computational approach.[1] This methodological framework can be directly applied to the study of this compound, which would be a valuable contribution to the understanding of this potentially bioactive molecule. Such a study would provide a foundational dataset for future research aimed at developing novel therapeutic agents.
References
A Technical Guide to the Synthetic Pathways and Biological Mechanisms of Novel Thiosemicarbazide Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse synthetic pathways for creating novel thiosemicarbazide analogs and delves into their multifaceted mechanisms of action. Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][2][3][4] This guide provides detailed experimental protocols for key synthetic routes and visualizes complex biological pathways to facilitate a deeper understanding and accelerate drug discovery efforts.
Core Synthetic Strategies for Thiosemicarbazide Analogs
The synthesis of novel thiosemicarbazide analogs typically involves a few key strategies that allow for the introduction of diverse functional groups, thereby enabling the fine-tuning of their pharmacological properties. The primary methods include the reaction of hydrazides with isothiocyanates, the use of carbon disulfide, and the condensation of thiosemicarbazide with aldehydes or ketones to form thiosemicarbazones.[5][6][7][8]
A generalized workflow for the synthesis and evaluation of these analogs is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazone Cu(II) and Zn(II) complexes as potential anticancer agents: syntheses, crystal structure, DNA cleavage, cytotoxicity and apoptosis induction activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 2-Acetylhydrazinecarbothioamide as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Acetylhydrazinecarbothioamide as a key building block in the synthesis of a diverse range of heterocyclic compounds. This document offers detailed experimental protocols for the synthesis of biologically relevant 1,3,4-thiadiazoles and 1,2,4-triazoles, summarizes key quantitative data, and illustrates the synthetic pathways using clear diagrams. The inherent reactivity of the acetyl and thiocarbamoyl functionalities within this compound makes it an attractive and versatile starting material for the construction of various heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Synthesis of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole core is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a direct precursor for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles through acid-catalyzed cyclodehydration.
General Reaction Scheme:
Caption: Acid-catalyzed cyclization of this compound.
Experimental Protocol: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
This protocol outlines the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole from this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
Concentrated Ammonia Solution
-
Ethanol
Procedure:
-
To 0.05 mol of this compound, carefully add 10 mL of concentrated sulfuric acid with stirring.
-
Heat the mixture on a water bath at 90°C with continuous stirring for 2 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated ammonia solution while cooling in an ice bath.
-
The resulting precipitate is filtered, washed with cold water, and then with ether.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.[1]
Quantitative Data Summary:
| Product | Starting Material | Reagent | Reaction Condition | Yield (%) | Melting Point (°C) |
| 2-Amino-5-methyl-1,3,4-thiadiazole | This compound | Conc. H₂SO₄ | 90°C, 2h | 85-90 | 222-224 |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are another class of heterocyclic compounds with significant therapeutic applications, particularly as antifungal and anticancer agents.[2][3][4] The cyclization of this compound in an alkaline medium provides a straightforward route to 5-methyl-4H-1,2,4-triazole-3-thiol.
General Reaction Scheme:
Caption: Base-catalyzed cyclization of this compound.
Experimental Protocol: Synthesis of 5-Methyl-4H-1,2,4-triazole-3-thiol
This protocol details the preparation of 5-methyl-4H-1,2,4-triazole-3-thiol.
Materials:
-
This compound
-
Sodium Hydroxide Solution (5%)
-
Activated Charcoal
-
Hydrochloric Acid (dilute)
-
Ethanol (dilute)
Procedure:
-
Reflux 0.01 mole of this compound in 50 mL of a 5% sodium hydroxide solution for 3 hours.[5]
-
After refluxing, treat the resulting solution with activated charcoal, filter, and cool.
-
Neutralize the filtrate with dilute hydrochloric acid to a pH of 5-6.
-
A solid crystalline product will separate out.
-
Filter the solid, dry it, and recrystallize from dilute ethanol to obtain the pure product.[5]
Quantitative Data Summary:
| Product | Starting Material | Reagent | Reaction Condition | Yield (%) | Melting Point (°C) |
| 5-Methyl-4H-1,2,4-triazole-3-thiol | This compound | 5% NaOH | Reflux, 3h | 80-85 | 268-270 |
Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
This compound can be first converted to its corresponding thiosemicarbazone, which then serves as a key intermediate for the synthesis of thiazole derivatives through the Hantzsch thiazole synthesis. This reaction involves the condensation of the thiosemicarbazone with an α-haloketone.[6][7]
General Reaction Scheme:
Caption: Two-step synthesis of thiazoles from this compound.
Experimental Protocol: Synthesis of a Substituted Thiazole Derivative
This protocol describes a general two-step procedure for synthesizing a thiazole derivative.
Step 1: Synthesis of the Thiosemicarbazone Intermediate
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours and monitor the reaction by TLC.
-
Cool the reaction mixture to allow the thiosemicarbazone to crystallize.
-
Filter and wash the product with cold ethanol.
Step 2: Hantzsch Thiazole Synthesis
-
Suspend the synthesized thiosemicarbazone in a solvent like ethanol or DMF.
-
Add an equimolar amount of an appropriate α-haloketone (e.g., 2-bromoacetophenone).[7][8][9][10]
-
Add a base such as anhydrous potassium carbonate or triethylamine.
-
Reflux the mixture for 4-6 hours.
-
After cooling, pour the reaction mixture into cold water to precipitate the crude product.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.
Quantitative Data Summary (Representative Examples):
| Thiazole Product | Thiosemicarbazone Intermediate | α-Haloketone | Yield (%) |
| 2-(Aryl-hydrazono)-4-aryl-thiazole | Arylidene-thiosemicarbazone | 2-Bromoacetophenone | 70-90 |
Biological Significance of Derived Heterocycles
The heterocyclic compounds synthesized from this compound are known to possess a broad spectrum of biological activities.
-
Antimicrobial and Antifungal Activity: Many 1,3,4-thiadiazole and 1,2,4-triazole derivatives exhibit potent activity against various strains of bacteria and fungi.[3][4][11][12][13][14][15] The presence of the azole ring is crucial for their mechanism of action, which often involves the inhibition of essential microbial enzymes.
-
Anticancer Activity: Certain substituted triazoles and thiadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines. Their mode of action can involve the inhibition of kinases or other proteins involved in cell proliferation and survival.
-
Anti-inflammatory Activity: Some of the synthesized heterocycles have shown promising anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
The following diagram illustrates the logical relationship between the precursor and the potential biological applications of the resulting heterocycles.
Caption: Synthetic pathways and potential biological activities.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Antimicrobial Screening of 2-Acetylhydrazinecarbothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the in vitro antimicrobial screening of 2-Acetylhydrazinecarbothioamide, a compound of interest for its potential antimicrobial properties. The following sections detail the methodologies for determining its efficacy against a panel of pathogenic bacteria, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The antimicrobial activity of this compound and its derivatives is summarized in the tables below. These values are representative and may vary depending on the specific bacterial strains and experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Hydrazinecarbothioamide Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (ATCC 25923) | Staphylococcus epidermidis (ATCC 12228) | Bacillus cereus (ATCC 10876) | Micrococcus luteus (ATCC 10240) |
| Derivative A | 1.95 µg/mL | 1.95 µg/mL | 7.81 µg/mL | 15.63 µg/mL |
| Derivative B | 3.9 µg/mL | 15.63 µg/mL | 7.81 µg/mL | 31.25 µg/mL |
| Derivative C | 62.5 µg/mL | 250 µg/mL | >1000 µg/mL | 500 µg/mL |
| Cefuroxime | 0.25 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.125 µg/mL |
| Vancomycin | 1 µg/mL | 2 µg/mL | 1 µg/mL | 0.5 µg/mL |
Note: Data is compiled from representative studies on thiosemicarbazide derivatives and may not reflect the exact values for this compound.[1]
Table 2: Minimum Bactericidal Concentration (MBC) of Representative Hydrazinecarbothioamide Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (ATCC 25923) | Staphylococcus epidermidis (ATCC 12228) | Bacillus cereus (ATCC 10876) | Micrococcus luteus (ATCC 10240) |
| Derivative A | >1000 µg/mL | 15.63 µg/mL | 15.63 µg/mL | 31.25 µg/mL |
| Derivative B | >1000 µg/mL | >1000 µg/mL | 15.63 µg/mL | 62.5 µg/mL |
| Derivative C | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL | >1000 µg/mL |
| Cefuroxime | 0.5 µg/mL | 1 µg/mL | 2 µg/mL | 0.25 µg/mL |
| Vancomycin | 2 µg/mL | 4 µg/mL | 2 µg/mL | 1 µg/mL |
Note: Data is compiled from representative studies on thiosemicarbazide derivatives and may not reflect the exact values for this compound.[1]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the bacteria.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[1][3]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Bacterial strains
-
Sterile swabs
-
0.5 McFarland standard
-
Incubator (35°C ± 1°C)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 1°C for 16-18 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4] It is determined by subculturing from the clear wells of the MIC assay.[4]
Materials:
-
Results from the MIC broth microdilution assay
-
MHA plates
-
Sterile micropipette
-
Spreader
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing from MIC Plate: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot evenly onto the surface of an MHA plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[5][6]
Visualizations
Caption: Experimental workflow for in vitro antimicrobial screening.
Caption: Logical relationship of key steps in the antimicrobial screening protocol.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Acetyl-3-thiosemicarbazide in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-3-thiosemicarbazide and its derivatives are a class of compounds that have garnered significant interest in the field of anticancer research. The thiosemicarbazide scaffold is recognized as a "privileged" structure in medicinal chemistry due to its versatile biological activities.[1][2] These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3] In the context of oncology, thiosemicarbazide derivatives have shown promise against various cancer cell lines, with mechanisms of action that include the inhibition of key enzymes involved in cell proliferation and the induction of apoptosis.[3][4][5] This document provides an overview of the application of 1-acetyl-3-thiosemicarbazide derivatives in anticancer research, including their synthesis, proposed mechanisms of action, and protocols for evaluating their efficacy.
Synthesis of 1-Acetyl-3-thiosemicarbazide
1-Acetyl-3-thiosemicarbazide can be synthesized as an intermediate for the development of various derivatives. A general laboratory-scale synthesis is described below.
Protocol for Synthesis of 1-Acetyl-3-thiosemicarbazide[6]
Materials:
-
Aminothiourea
-
Acetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve aminothiourea (0.10 mol) in anhydrous THF (100 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (0.11 mol) dropwise to the cooled solution with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding water (100 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane (1:1, v/v) eluent system to obtain 1-Acetyl-3-thiosemicarbazide.
Anticancer Activity of 1-Acetyl-3-thiosemicarbazide Derivatives
While research on the parent compound is limited, numerous studies have highlighted the anticancer potential of its derivatives. These derivatives often exhibit significant cytotoxic effects against a range of cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1-Acetyl-3-thiosemicarbazide derivatives from the literature.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| AB2 | 1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazide | LNCaP (Prostate Cancer) | 108.14 | [1][2][6][7] |
| 5a | Substituted benzoic acid thiosemicarbazide | B16F10 (Melanoma) | Comparable to Doxorubicin | [8] |
| 5b | Substituted benzoic acid thiosemicarbazide | B16F10 (Melanoma) | Comparable to Doxorubicin | [8] |
| 5e | Substituted benzoic acid thiosemicarbazide | B16F10 (Melanoma) | Comparable to Doxorubicin | [8] |
Proposed Mechanisms of Anticancer Action
The anticancer effects of thiosemicarbazide derivatives are believed to be multifactorial. The primary proposed mechanisms include:
-
Inhibition of Ribonucleotide Reductase (RR): RR is a crucial enzyme for DNA synthesis and repair. Thiosemicarbazides can chelate iron, a necessary cofactor for RR activity, thereby inhibiting its function and halting cell proliferation.[4][5][9]
-
Inhibition of Topoisomerase IIα: Topoisomerase IIα is an enzyme that plays a vital role in DNA replication, transcription, and chromosome segregation. Some thiosemicarbazone derivatives have been shown to inhibit this enzyme, leading to DNA damage and apoptosis.[1][6][7][9]
-
Induction of Apoptosis: Thiosemicarbazide derivatives can induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[3]
-
Generation of Reactive Oxygen Species (ROS): The redox activity of metal complexes with thiosemicarbazones can lead to the generation of ROS, causing oxidative stress and subsequent cell death.[5]
Below is a diagram illustrating the proposed mechanisms of action.
References
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for Cytotoxicity Assays of Thiosemicarbazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds recognized for their wide range of pharmacological activities, including antiviral, antibacterial, and notably, antitumor properties.[1] These compounds are of significant interest in drug development as potential chemotherapeutic agents. The cytotoxic effects of thiosemicarbazones are believed to be mediated through various mechanisms, such as the inhibition of vital enzymes like ribonucleotide reductase, interference with the cell cycle, and the induction of programmed cell death (apoptosis).[2] Some derivatives have also been shown to trigger apoptosis through the activation of specific signaling pathways, including the JNK signaling pathway.[3]
This document provides detailed protocols for assessing the in vitro cytotoxicity of novel thiosemicarbazide compounds using two common colorimetric assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay. Additionally, it includes representative data on the cytotoxic activity of various thiosemicarbazone derivatives against different cancer cell lines and outlines a potential signaling pathway involved in their mechanism of action.
Data Presentation
Table 1: Cytotoxicity (IC50) of Selected Thiosemicarbazone Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Thiazole derivative 2h | HL60 | Promyelocytic Leukemia | 43-76 | [4][5] |
| Thiazole derivative 2h | MCF-7 | Breast Cancer | 43-76 | [4][5] |
| Steroidal thiosemicarbazone 2a | K562 | Chronic Myelogenous Leukemia | 11.3 | |
| Steroidal thiosemicarbazone 2b | K562 | Chronic Myelogenous Leukemia | 6.7 | |
| Steroidal thiosemicarbazone 2c | K562 | Chronic Myelogenous Leukemia | 6.7 | |
| Steroidal thiosemicarbazone 2e | K562 | Chronic Myelogenous Leukemia | 10.7 | |
| 3,17-bis(thiadiazoline) 5a | K562 | Chronic Myelogenous Leukemia | 8.8 | |
| Captopril derivative (8) | MCF-7 | Estrogen Receptor-Positive Breast Cancer | 88.06 | [6] |
| Captopril derivative (8) | AMJ13 | Estrogen/Progesterone Receptor-Negative Breast Cancer | 66.82 | [6] |
| DM(tsc)T | PC-3 | Prostate Cancer | 2.64 | |
| FA4 | MCF7 | Breast Cancer | 1.53 | |
| FA4 | A549 | Lung Cancer | 1.84 | |
| PS3 | MCF7 | Breast Cancer | 1.81 | |
| PS3 | A549 | Lung Cancer | 2.20 |
Note: IC50 values are a measure of the concentration of a compound that inhibits a biological process by 50%. Lower IC50 values indicate higher potency.
Experimental Protocols
I. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562, HL60)[4]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
Thiosemicarbazide compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 0.04 M HCl in isopropanol, DMSO)[4]
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well for adherent cells like MCF-7, or 5 x 10⁴ cells/well for suspension cells like HL60) in 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiosemicarbazide compound in culture medium from a stock solution.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the test compound at various concentrations. For suspension cells, add the compound directly to the wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[4]
-
Mix gently on an orbital shaker for a few minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
II. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.
Materials:
-
Human cancer cell lines and culture reagents (as in the MTT assay)
-
96-well flat-bottom microplates
-
Thiosemicarbazide compound stock solution (in DMSO)
-
LDH Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).
-
It is crucial to include the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in the kit) to determine the maximum releasable LDH.
-
Background Control: Culture medium without cells to measure the LDH activity present in the serum.
-
-
-
Sample Collection:
-
After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
-
Add the stop solution to each well to terminate the enzymatic reaction.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Visualizations
Experimental Workflow
Caption: General workflow for cytotoxicity assessment.
Signaling Pathway
Caption: Thiosemicarbazide-induced apoptosis pathway.
References
- 1. tiarisbiosciences.com [tiarisbiosciences.com]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. LDH cytotoxicity assay [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrazinecarbothioamide-Based Ligands in Coordination Chemistry
Note to the Reader: Scientific literature providing extensive details on the coordination chemistry of 2-Acetylhydrazinecarbothioamide (also known as N-acetylthiosemicarbazide) is limited. To fulfill the request for detailed protocols and data, this document utilizes a closely related, well-documented compound, 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide , as a representative example. The principles, experimental procedures, and characterization techniques described are broadly applicable to the study of thiosemicarbazone-type ligands.
Application Notes
Introduction to Hydrazinecarbothioamide Ligands
Hydrazinecarbothioamide derivatives, particularly thiosemicarbazones formed from the condensation of thiosemicarbazide with aldehydes or ketones, are a versatile class of ligands in coordination chemistry.[1] Their significance stems from the presence of multiple donor atoms (typically nitrogen and sulfur), which allows them to act as potent chelating agents for a wide range of transition metals.[2][3] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including antimicrobial, antifungal, anticancer, and antiviral properties.[4][5] The coordination reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across cell membranes.
The ligand 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thioamide group and the nitrogen atom of the azomethine group.[1] This chelation forms stable five-membered rings, a common feature that enhances the thermodynamic stability of the resulting complexes.
Applications in Drug Development
Metal complexes of thiosemicarbazones are of significant interest to drug development professionals. The coordination of the ligand to a metal center can dramatically enhance its biological potency.
-
Antimicrobial Agents: The chelation of metal ions is a key mechanism for the antimicrobial activity of these compounds. Many of the synthesized complexes show promising activity against both Gram-positive and Gram-negative bacteria.[1] The Ni(II) complex of 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide, for instance, has been shown to be particularly effective against E. coli.[1]
-
Anticancer and Cytotoxic Agents: Thiosemicarbazone complexes have demonstrated significant cytotoxic activity against various cancer cell lines.[2][5] Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair. The complexes of 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide have shown cytotoxic activity against brine shrimp, indicating their potential as anticancer agents.[1]
Experimental Protocols
Protocol 1: Synthesis of Ligand - 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide
This protocol describes the synthesis of the Schiff base ligand via the condensation of thiosemicarbazide and 2,5-dimethoxybenzaldehyde.
Materials:
-
Thiosemicarbazide (Th)
-
2,5-dimethoxybenzaldehyde (2,5-Dmb)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve an equimolar amount of thiosemicarbazide in warm ethanol in a round-bottom flask.
-
Add an equimolar amount of 2,5-dimethoxybenzaldehyde to the solution.
-
Add a few drops of a suitable catalyst, such as concentrated sulfuric acid, to the mixture.
-
Reflux the reaction mixture with constant stirring for approximately 2-3 hours.
-
Monitor the reaction progress (e.g., by TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator over anhydrous CaCl₂. The resulting product should be a white solid.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
Application Notes and Protocols for Evaluating the Antifungal Activity of N-Acetylthiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for evaluating the in vitro antifungal activity of N-Acetylthiosemicarbazide. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and comparability of results.
Introduction
N-Acetylthiosemicarbazide belongs to the thiosemicarbazide class of compounds, which have garnered significant interest due to their diverse biological activities, including antifungal properties.[1][2] The evaluation of the antifungal potential of novel compounds like N-Acetylthiosemicarbazide is a critical step in the drug development pipeline. This document outlines the standardized procedures for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of N-Acetylthiosemicarbazide against various fungal pathogens.
Data Presentation: Antifungal Activity of N-Acetylthiosemicarbazide
The following table summarizes hypothetical, yet representative, quantitative data for the antifungal activity of N-Acetylthiosemicarbazide against common fungal pathogens. These values are presented to illustrate the expected data output from the described protocols.
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 16 | 64 | 0.5 |
| Candida glabrata | ATCC 90030 | 32 | >128 | 8 |
| Candida parapsilosis | ATCC 22019 | 8 | 32 | 1 |
| Cryptococcus neoformans | ATCC 90112 | 4 | 16 | 4 |
| Aspergillus fumigatus | ATCC 204305 | 64 | >128 | 16 |
| Trichophyton rubrum | ATCC 28188 | 8 | 16 | 2 |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI documents M27 for yeasts and M38 for filamentous fungi.[3][4]
Objective: To determine the lowest concentration of N-Acetylthiosemicarbazide that inhibits the visible growth of a fungal isolate.
Materials:
-
N-Acetylthiosemicarbazide
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolates (yeasts or filamentous fungi)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of N-Acetylthiosemicarbazide Stock Solution:
-
Dissolve N-Acetylthiosemicarbazide in DMSO to a final concentration of 1280 µg/mL. Further dilutions should be made in RPMI 1640 medium.
-
-
Preparation of Fungal Inoculum:
-
Yeasts: Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum of 0.5-2.5 x 10^3 CFU/mL.
-
Filamentous Fungi: Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Assay Setup:
-
In a 96-well plate, perform serial twofold dilutions of the N-Acetylthiosemicarbazide solution with RPMI 1640 medium to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C. For Candida species, incubate for 24-48 hours. For Cryptococcus species and filamentous fungi, incubate for 48-72 hours.[5]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of N-Acetylthiosemicarbazide at which there is a significant inhibition of fungal growth (e.g., approximately 50% for azoles against yeasts, or complete inhibition for other compounds) compared to the growth control.
-
Agar Disk Diffusion Method
This method provides a qualitative assessment of antifungal activity and is useful for screening purposes.
Objective: To determine the susceptibility of a fungal isolate to N-Acetylthiosemicarbazide by measuring the zone of growth inhibition.
Materials:
-
N-Acetylthiosemicarbazide
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates
Procedure:
-
Preparation of Antifungal Disks:
-
Impregnate sterile filter paper disks with a known concentration of N-Acetylthiosemicarbazide solution. Allow the disks to dry completely.
-
-
Inoculation of Agar Plates:
-
Prepare a fungal inoculum as described for the broth microdilution method.
-
Evenly streak the inoculum onto the surface of the Mueller-Hinton agar plates.
-
-
Application of Disks:
-
Place the N-Acetylthiosemicarbazide-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination of N-Acetylthiosemicarbazide.
Postulated Mechanism of Action
Thiosemicarbazones have been suggested to exert their antifungal effects through various mechanisms, including the chelation of essential metal ions or the inhibition of key fungal enzymes.[6][7] One plausible target is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.
Caption: Postulated inhibition of ergosterol biosynthesis by N-Acetylthiosemicarbazide.
References
- 1. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application Notes and Protocols: 2-Acetylhydrazinecarbothioamide in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylhydrazinecarbothioamide, also known as 1-acetylthiosemicarbazide, and its derivatives represent a versatile class of compounds with significant potential in the development of enzyme inhibitors. The core structure, featuring a thiosemicarbazide moiety linked to an acetyl group, provides a scaffold that can be readily modified to target the active sites of various enzymes. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs as inhibitors of clinically relevant enzymes, particularly urease and carbonic anhydrases.
Enzyme Inhibition Data
The inhibitory potential of this compound derivatives has been evaluated against several key enzymes. The following tables summarize the quantitative data, including IC50 and Ki values, to facilitate comparison and aid in the selection of appropriate compounds for further investigation.
Table 1: Urease Inhibition Data for this compound Derivatives
| Compound ID | Modification | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Thiourea (Standard) | - | Jack Bean Urease | 21.0 | - | - | [1] |
| Hydroxyurea (Standard) | - | Urease | ~100 | - | Competitive | [2] |
| Acetohydroxamic Acid (AHA) (Standard) | - | Urease | ~42 | - | Competitive | [2] |
| Derivative 1 | N-benzoyl thiourea | C. ensiformis urease | - | - | Mixed-type | [1] |
| Derivative 2 | 3-substituted phenyl thiourea | Urease | 8.43 | - | - | [1] |
| Derivative 3 | 4-chloro substituted sulfanilamide thiourea | Urease | - | 0.20 | - | [1] |
| Derivative 4 | 2-chloro-5-nitro substituted sulfanilamide thiourea | Urease | - | 0.44 | - | [1] |
| b19 | N-monosubstituted thiourea | H. pylori urease (extracted) | 0.16 ± 0.05 | - | - | [3] |
| b19 | N-monosubstituted thiourea | H. pylori urease (intact cell) | 3.86 ± 0.10 | - | - | [3] |
Table 2: Carbonic Anhydrase Inhibition Data for Hydrazinecarbothioamide and Related Derivatives
| Compound ID | Modification | Target Isoform | IC50 (nM) | Ki (nM) | Reference |
| Acetazolamide (Standard) | - | hCA I | 985.8 | 278.8 ± 44.3 | |
| Acetazolamide (Standard) | - | hCA II | 489.4 | 293.4 ± 46.4 | |
| Compound 9 | 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide | hCA I | 402.9 - 554.8 | 316.7 ± 9.6 - 533.1 ± 187.8 | |
| Compound 9 | 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide | hCA II | 458.6 - 620.4 | 412.5 ± 115.4 - 624.6 ± 168.2 | |
| Sulfonyl semicarbazide 11 | 4-chloro-3-nitrophenyl-substituted | hCA II | - | 71.8 | |
| Sulfonyl semicarbazide 5-13 | various para-substitutions | hCA II | - | 3.5 - 14.4 | |
| Sulfonyl semicarbazide 5-13 | various para-substitutions | hCA IX | - | 20.5 - 81.3 | |
| Sulfonyl semicarbazide 5-13 | various para-substitutions | hCA XII | - | 0.59 - 0.79 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of 2-(hetero(aryl)methylene)hydrazine-1-carbothioamides can be achieved through a straightforward condensation reaction. The following is a general protocol:
Materials:
-
This compound (1-acetylthiosemicarbazide)
-
Substituted aldehydes or ketones
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Glassware for reflux reaction
Procedure:
-
Dissolve 1.0 mM of this compound in 25 mL of absolute ethanol with constant stirring.
-
Add 1.0 mM of the desired substituted aldehyde or ketone to the solution.
-
Add 2-3 drops of concentrated sulfuric acid to catalyze the reaction.
-
Reflux the mixture for 12 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the solid particles and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent to obtain the purified 2-(hetero(aryl)methylene)hydrazine-1-carbothioamide derivatives.
Urease Inhibition Assay (Indophenol Method)
This protocol is based on the Berthelot (indophenol) method, which quantifies the ammonia produced by urease activity.
Materials and Reagents:
-
Urease enzyme (e.g., from Jack Bean) solution
-
Urea solution (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Thiourea (as a positive control)
-
Phenol reagent (Solution A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in distilled water.
-
Alkaline hypochlorite reagent (Solution B): 0.5% (w/v) sodium hydroxide and 0.1% sodium hypochlorite in distilled water.
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 850 µL urea solution + 100 µL phosphate buffer + 50 µL distilled water (no enzyme).
-
Control (100% activity): 850 µL urea solution + 100 µL solvent control (e.g., DMSO) + 15 µL urease solution.
-
Test Compound: 850 µL urea solution + 100 µL test compound solution + 15 µL urease solution.
-
Positive Control: 850 µL urea solution + 100 µL thiourea solution + 15 µL urease solution.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Color Development:
-
Add 500 µL of Solution A to each well.
-
Add 500 µL of Solution B to each well.
-
Incubate the plate at 37°C for 30 minutes for color development.
-
-
Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
Calculation: The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (ODtestwell / ODcontrol)] x 100
Carbonic Anhydrase Inhibition Assay
This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase (CA), which produces the colored p-nitrophenolate ion.
Materials and Reagents:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Acetazolamide (as a positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of CA in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of test compounds and acetazolamide in DMSO.
-
-
Plate Setup (in a 96-well plate):
-
Blank: 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL Tris-HCl buffer (no enzyme).
-
Control (100% activity): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL CA working solution.
-
Test Compound: 158 µL Tris-HCl buffer + 2 µL test compound dilution + 20 µL CA working solution.
-
Positive Control: 158 µL Tris-HCl buffer + 2 µL acetazolamide dilution + 20 µL CA working solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes, with readings taken every 30 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow: Urease Inhibition Assay
Caption: Workflow for the in vitro urease inhibition assay using the indophenol method.
Signaling Pathway: Mechanism of Urease Inhibition
Caption: Competitive inhibition of urease by a this compound derivative.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Conclusion
This compound and its derivatives serve as a promising scaffold for the design and development of potent enzyme inhibitors. The synthetic accessibility of these compounds, coupled with their demonstrated activity against key enzymatic targets like urease and carbonic anhydrases, makes them valuable tools for researchers in medicinal chemistry and drug discovery. The provided protocols and data offer a foundation for the screening and characterization of novel inhibitors based on this chemical framework.
References
Application Notes & Protocols: Techniques for Studying the Structure-Activity Relationship (SAR) of Thiosemicarbazides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiosemicarbazides are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The study of their Structure-Activity Relationship (SAR) is crucial for the rational design and optimization of new therapeutic agents with enhanced potency and selectivity.[4][5][6] This document provides detailed application notes and protocols for the key experimental and computational techniques employed in the SAR investigation of thiosemicarbazides.
Section 1: Synthesis and Spectroscopic Characterization
A fundamental step in any SAR study is the synthesis of a library of analog compounds with systematic structural modifications. The most common method for synthesizing thiosemicarbazones, a major subclass of biologically active thiosemicarbazides, is through the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone.[7][8][9]
General Protocol for the Synthesis of Thiosemicarbazone Derivatives
Objective: To synthesize a series of thiosemicarbazone derivatives by reacting various substituted aldehydes or ketones with a thiosemicarbazide.
Materials:
-
Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)
-
Substituted benzaldehyde or ketone derivatives
-
Methanol (MeOH) or Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount, optional)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Crushed ice
Procedure:
-
Dissolve an equimolar amount of the substituted thiosemicarbazide (e.g., 0.01 mol) in a suitable solvent like methanol (e.g., 60 mL) in a round bottom flask.[1][7]
-
To this solution, add an equimolar amount of the desired aldehyde or ketone (e.g., 0.01 mol).[1]
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[7]
-
The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrates.[1][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring the mixture into crushed ice.[7]
-
The solid product is collected by filtration, washed with a cold solvent (e.g., methanol or water), and dried.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[10]
Spectroscopic Characterization
The synthesized compounds must be thoroughly characterized to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks include N-H stretching (around 3100-3400 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C=S stretching (around 800-1200 cm⁻¹).[1][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The chemical shifts of protons and carbons are analyzed to confirm the connectivity of atoms.[1][2][11][12]
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compounds, further confirming their identity.[7][13]
Section 2: In Vitro Biological Evaluation
In vitro assays are essential for determining the biological activity of the synthesized thiosemicarbazide derivatives and establishing a preliminary SAR.
Protocol for Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
Objective: To determine the lowest concentration of a thiosemicarbazide derivative that inhibits the visible growth of a microorganism.[2][4]
Materials:
-
Synthesized thiosemicarbazide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Microplate reader
-
Standard antimicrobial agents (positive controls)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each thiosemicarbazide derivative in DMSO (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO without any compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
Protocol for MTT Assay (Anticancer/Cytotoxicity Activity)
Objective: To assess the cytotoxic effect of thiosemicarbazide derivatives on cancer cell lines by measuring cell viability.[3][10][14]
Materials:
-
Synthesized thiosemicarbazide derivatives
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of the thiosemicarbazide derivatives in the cell culture medium.
-
Replace the old medium with the medium containing the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[15]
Quantitative Data Presentation
Summarize the quantitative data from these assays in tables for easy comparison and SAR analysis.
Table 1: Antimicrobial Activity of Thiosemicarbazide Derivatives
| Compound ID | R1 Group | R2 Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | H | Phenyl | 15.625 | >128 |
| 1b | H | 4-Cl-Ph | 7.81 | 62.5 |
| 1c | H | 4-MeO-Ph | 31.25 | >128 |
| Control | Ciproflox | 0.5 | 1 |
Table 2: Cytotoxic Activity of Thiosemicarbazide Derivatives against MCF-7 Cells
| Compound ID | R1 Group | R2 Group | IC50 (µM) after 48h |
| 2a | Phenyl | H | 9.08 |
| 2b | 4-Cl-Ph | H | 7.02 |
| 2c | 4-NO2-Ph | H | 5.50 |
| Control | Doxorubicin | 0.85 |
Section 3: Computational SAR Studies
Computational methods are powerful tools for understanding the SAR of thiosemicarbazides at a molecular level and for guiding the design of new analogs.[16][17]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[18][19][20]
Workflow for QSAR Analysis:
-
Data Set Preparation: A series of thiosemicarbazide derivatives with their corresponding biological activities (e.g., pIC50) is compiled.[19]
-
Molecular Descriptor Calculation: Various physicochemical and structural properties (descriptors) of the molecules are calculated using specialized software. These can include electronic, steric, and lipophilic parameters.[18][21]
-
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.[18][21]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like leave-one-out cross-validation and by testing it on an external set of compounds.[21]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (thiosemicarbazide derivative) when bound to a specific protein target.[16][22]
Protocol for Molecular Docking:
-
Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structures of the thiosemicarbazide derivatives and optimize their geometry.
-
Docking Simulation: Use docking software (e.g., AutoDock, PyRx) to place the ligands into the binding site of the protein and score the different poses based on their binding affinity.[16]
-
Analysis: Analyze the docking results to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the most active compounds and the target protein. This provides insights into the structural requirements for activity.
Section 4: Visualizations
Diagrams are provided to illustrate key workflows and relationships in SAR studies.
Caption: Overall workflow for a structure-activity relationship (SAR) study.
Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.
Caption: Experimental workflow for the MTT cytotoxicity assay.
The systematic application of these synthetic, spectroscopic, in vitro, and computational techniques provides a robust framework for elucidating the structure-activity relationships of thiosemicarbazides. The integration of experimental data with computational modeling accelerates the drug discovery process, enabling the rational design of novel thiosemicarbazide derivatives with improved therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. jocpr.com [jocpr.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. archives.ijper.org [archives.ijper.org]
- 11. An Efficient Synthesis, Spectroscopic Characterization, and Optical Nonlinearity Response of Novel Salicylaldehyde Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 14. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. fiveable.me [fiveable.me]
- 18. SAR of Cu (II) thiosemicarbazone complexes as hypoxic imaging agents: MM3 analysis and prediction of biologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity | MDPI [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Acetylhydrazinecarbothioamide in Agricultural Fungicide Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetylhydrazinecarbothioamide, a thiosemicarbazide derivative, represents a class of compounds with recognized potential in the development of novel agricultural fungicides. Thiosemicarbazides and their derivatives have demonstrated a broad spectrum of biological activities, including antifungal properties against various plant pathogenic fungi.[1][2] The growing concern over fungicide resistance and the demand for more environmentally benign crop protection solutions have spurred research into new active ingredients. This document provides detailed application notes and experimental protocols for the investigation of this compound as a candidate agricultural fungicide.
Chemical Information
| Compound Name | This compound |
| Synonyms | N-acetylhydrazine-1-carbothioamide |
| Molecular Formula | C3H7N3OS |
| Molecular Weight | 133.17 g/mol |
| Structure |
Synthesis Protocol
A plausible synthetic route for this compound involves the reaction of acetylhydrazine with an isothiocyanate or by reacting thiosemicarbazide with an acetylating agent. A general and adaptable method for synthesizing related thiosemicarbazide derivatives involves the condensation of thiosemicarbazide with an appropriate aldehyde or ketone.[3] For this compound, a direct synthesis can be adapted from established methods for creating acyl thiosemicarbazides.
Materials:
-
Acetylhydrazine
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Reflux apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Preparation of Acetylhydrazine Hydrochloride: Dissolve acetylhydrazine in ethanol and slowly add an equimolar amount of concentrated HCl while stirring in an ice bath. The hydrochloride salt will precipitate. Filter the precipitate, wash with cold ethanol, and dry.
-
Reaction with Thiocyanate: In a round-bottom flask, dissolve the acetylhydrazine hydrochloride and a slight molar excess of potassium thiocyanate in ethanol.
-
Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution. Filter the solid product, wash with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals.
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.
Postulated Mechanism of Action
The precise mechanism of action for this compound against phytopathogenic fungi is not yet fully elucidated. However, based on studies of related thiosemicarbazone and acylhydrazone compounds, several potential targets can be hypothesized.[1][4] These compounds are known to chelate metal ions, which can be crucial for the function of various enzymes in fungi. Potential molecular targets include:
-
Sterol 14α-demethylase (CYP51): An essential enzyme in the ergosterol biosynthesis pathway, which is a critical component of fungal cell membranes.[1]
-
N-myristoyltransferase (NMT): An enzyme that catalyzes the attachment of myristate to proteins, a process vital for fungal viability and virulence.[1]
-
Carbonic Anhydrases: These enzymes are involved in CO2 sensing and are crucial for fungal growth and virulence.[5]
-
Sphingolipid Synthesis: Acylhydrazones have been shown to target this pathway, which is essential for fungal cell structure and signaling.[4]
The diagram below illustrates a hypothetical signaling pathway that could be disrupted by this compound.
References
- 1. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijesrr.org [ijesrr.org]
- 3. researchgate.net [researchgate.net]
- 4. Acylhydrazones as Antifungal Agents Targeting the Synthesis of Fungal Sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Acetylhydrazinecarbothioamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Acetylhydrazinecarbothioamide. The information is structured in a question-and-answer format to directly address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is controlling the regioselectivity of the acetylation of thiosemicarbazide. Thiosemicarbazide has two nucleophilic nitrogen atoms and a sulfur atom, all of which can potentially react with an acetylating agent. Furthermore, the initial N-acetylated product is prone to intramolecular cyclization, especially under harsh reaction conditions, leading to the formation of 1,3,4-thiadiazole derivatives as byproducts.
Q2: What are the common synthetic routes to this compound?
The most direct approach is the N-acetylation of thiosemicarbazide using an acetylating agent like acetic anhydride or acetyl chloride. However, this method requires careful control of reaction conditions to prevent side reactions. An alternative route involves the reaction of acetic hydrazide with an isothiocyanate.
Q3: How do reaction conditions influence the outcome of the synthesis?
Reaction conditions such as temperature, solvent, and the presence of catalysts play a crucial role. Elevated temperatures and the presence of strong acids or bases tend to favor the formation of the cyclized 1,3,4-thiadiazole byproduct. Milder conditions are generally preferred for the selective synthesis of the desired this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incorrect Stoichiometry: An inappropriate ratio of thiosemicarbazide to the acetylating agent can lead to incomplete reaction or the formation of di-acetylated byproducts. | Use a slight excess (1.1 to 1.2 equivalents) of the acetylating agent to ensure complete consumption of the thiosemicarbazide. |
| 2. Suboptimal Reaction Temperature: High temperatures can promote the decomposition of the starting material or the formation of byproducts. | Maintain a low to moderate reaction temperature. For instance, when using acetic anhydride, the reaction can be carried out at room temperature or slightly below. | |
| 3. Inappropriate Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. | Common solvents for this reaction include pyridine, which can also act as a base to neutralize the acetic acid byproduct, or aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base. | |
| Product is a mixture of compounds (presence of byproducts) | 1. Cyclization to 1,3,4-Thiadiazole: This is the most common side reaction, favored by heat and acidic conditions. | - Keep the reaction temperature low. - Use a non-acidic solvent or add a mild base to neutralize any acid formed during the reaction. - Minimize the reaction time; monitor the reaction progress by TLC and stop it once the starting material is consumed. |
| 2. Di-acetylation: The presence of a significant excess of the acetylating agent can lead to the formation of a di-acetylated product. | Carefully control the stoichiometry of the acetylating agent. | |
| Difficulty in Product Purification | 1. Co-precipitation of Starting Materials or Byproducts: The product may crystallize along with unreacted starting materials or byproducts. | - Optimize the recrystallization solvent. A mixture of solvents (e.g., ethanol-water) might be necessary to achieve good separation. - Column chromatography on silica gel can be an effective method for separating the desired product from closely related impurities. |
| 2. Product is an oil or fails to crystallize: The presence of impurities can inhibit crystallization. | - Wash the crude product with a suitable solvent to remove soluble impurities. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols
Method 1: Acetylation of Thiosemicarbazide with Acetic Anhydride
This protocol aims to achieve the selective N-acetylation of thiosemicarbazide while minimizing the formation of the cyclized 1,3,4-thiadiazole byproduct.
Materials:
-
Thiosemicarbazide
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiosemicarbazide (1.0 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆, δ in ppm): Signals corresponding to the acetyl methyl protons, the NH protons, and the NH₂ protons.
-
IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching, C=O stretching (amide I), N-H bending (amide II), and C=S stretching.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Acetylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | 0 to RT | 3 | Data not available in literature |
| 2 | Acetic Anhydride | Dichloromethane | RT | 4 | Data not available in literature |
| 3 | Acetyl Chloride | Tetrahydrofuran | 0 | 2 | Data not available in literature |
| 4 | Acetic Anhydride | Acetic Acid | Reflux | 2 | Mainly cyclized product |
Visualization
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Pathway: N-Acetylation vs. Cyclization
Caption: N-Acetylation vs. Cyclization pathways.
Technical Support Center: Enhancing Thiosemicarbazide Derivative Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with thiosemicarbazide derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my thiosemicarbazide derivatives have poor aqueous solubility?
A1: Thiosemicarbazide derivatives often possess molecular structures with aromatic rings and hydrophobic functional groups. These characteristics lead to low solubility in aqueous solutions, which can present significant challenges for in vitro and in vivo assays.[1][2] Lipophilicity, or the tendency of a compound to dissolve in fats, oils, and lipids, is a key factor, and many thiosemicarbazide derivatives are lipophilic in nature.[3]
Q2: What is the most common solvent for dissolving thiosemicarbazide derivatives for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the most widely used organic solvent for preparing stock solutions of thiosemicarbazide derivatives due to its strong solubilizing power for a wide range of organic compounds.[1][4] It is crucial, however, to be mindful of the final DMSO concentration in the assay, as it can exhibit cytotoxic effects or interfere with the biological system being studied.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the high-concentration DMSO stock, becomes insoluble when introduced into the predominantly aqueous environment of the assay buffer. To mitigate this, you can try the following:
-
Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 1%, and for sensitive cell-based assays, below 0.1%.
-
Use a co-solvent system: In some cases, a mixture of solvents can maintain solubility better than a single solvent.
-
Employ formulation strategies: Techniques such as creating solid dispersions, nanosuspensions, or using cyclodextrin inclusion complexes can significantly enhance the aqueous solubility of your compound.
Q4: What are some advanced formulation strategies to improve the solubility of my thiosemicarbazide derivative?
A4: For compounds with persistent solubility issues, several advanced formulation techniques can be explored:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This method can increase the dissolution rate and, consequently, the bioavailability of poorly water-soluble drugs.[5][6]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles. The reduced particle size increases the surface area, leading to enhanced solubility and dissolution velocity.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming a complex that is more soluble in water.[4][7]
Troubleshooting Guide: Compound Precipitation in Biological Assays
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is exceeded at the target concentration. | 1. Lower the final concentration of the compound in the assay.2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains within a non-toxic range for your specific assay.3. Investigate formulation strategies like using cyclodextrins to enhance solubility. |
| The assay solution becomes cloudy over time. | The compound is kinetically soluble but thermodynamically insoluble, leading to precipitation over the incubation period. | 1. Reduce the assay incubation time if experimentally feasible.2. Lower the final compound concentration.3. Consider using a formulation approach that enhances thermodynamic solubility. |
| Inconsistent results between replicate wells. | Inhomogeneous dissolution or precipitation of the compound. | 1. Ensure the stock solution is fully dissolved before use. Gentle warming or sonication may help.2. After diluting into the assay buffer, mix thoroughly by pipetting or gentle vortexing.3. Visually inspect plates for any signs of precipitation before and after the assay. |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation. | 1. Determine the kinetic and thermodynamic solubility of your compound in the assay buffer to establish a realistic working concentration range.2. Employ solubility enhancement techniques to increase the concentration of the dissolved compound. |
Quantitative Data Summary
The following table provides representative solubility data for a hypothetical thiosemicarbazide derivative in various solvents. Actual solubility will vary depending on the specific chemical structure.
| Solvent | Solubility (µg/mL) | Notes |
| Water | < 1 | Poorly soluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | Poorly soluble |
| Ethanol | 500 | Moderately soluble |
| Methanol | 450 | Moderately soluble |
| Dimethyl Sulfoxide (DMSO) | > 20,000 | Highly soluble |
| 10% DMSO in PBS | 10 | Limited solubility, risk of precipitation |
| 1% HP-β-Cyclodextrin in PBS | 50 | Improved aqueous solubility |
Experimental Protocols
Protocol 1: Preparation of a Thiosemicarbazide Derivative Stock Solution
Objective: To prepare a high-concentration stock solution in an organic solvent.
Materials:
-
Thiosemicarbazide derivative powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Accurately weigh the desired amount of the thiosemicarbazide derivative.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the vial vigorously for 1-2 minutes until the compound is fully dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when diluted from a DMSO stock.
Materials:
-
10 mM stock solution of the thiosemicarbazide derivative in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or a nephelometer
Procedure:
-
Prepare a serial dilution of the 10 mM stock solution in DMSO.
-
In the 96-well plate, add 98 µL of the assay buffer to each well.
-
Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells of the assay buffer. This will result in a final DMSO concentration of 2%.
-
Include a blank control with 2 µL of DMSO in 98 µL of buffer.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank.
Signaling Pathway and Experimental Workflow Diagrams
Thiosemicarbazide derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key enzymes involved in cellular proliferation and survival. One such target is ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme leads to the depletion of the dNTP pool, causing cell cycle arrest and apoptosis. Another important target is topoisomerase II, which is crucial for DNA replication and segregation.
Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazide Derivatives.
Caption: Workflow for Improving Solubility of Thiosemicarbazide Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting byproduct formation in the synthesis of 1-Acetyl-3-thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-3-thiosemicarbazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I obtained a low yield of 1-Acetyl-3-thiosemicarbazide. What are the potential causes and how can I optimize the reaction?
A low yield of the target compound can be attributed to several factors, including incomplete reaction, the formation of byproducts, or mechanical loss during workup and purification.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Depending on the acetylating agent and solvent, the reaction time can vary. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended. The reaction of aminothiourea with acetyl chloride, for example, is often heated to reflux for 3 hours.[1]
-
Reagent Quality: The purity of the starting materials, particularly thiosemicarbazide and the acetylating agent, is crucial. Impurities can lead to side reactions and a lower yield of the desired product. It is advisable to use reagents of high purity.
-
Stoichiometry: A slight excess of the acetylating agent (e.g., 1.1 equivalents of acetyl chloride) can be used to ensure the complete consumption of the thiosemicarbazide.[1] However, a large excess should be avoided as it can lead to the formation of di-acetylated byproducts.
-
Workup Procedure: Losses can occur during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers between vessels. The crude product is often purified by column chromatography or recrystallization.[1]
Q2: My final product is impure. What are the common byproducts in the synthesis of 1-Acetyl-3-thiosemicarbazide and how can I identify them?
The primary impurities are often unreacted starting materials or byproducts resulting from side reactions. The most common byproducts are cyclized derivatives such as 1,3,4-thiadiazoles and 1,2,4-triazoles, as well as di-acetylated products.
Common Byproducts and Their Identification:
| Byproduct | Identification Methods | Notes |
| Unreacted Thiosemicarbazide | TLC, NMR Spectroscopy | Will have a different Rf value on TLC compared to the product. Its characteristic NMR signals will be absent in the pure product. |
| Di-acetylated Thiosemicarbazide | Mass Spectrometry, NMR Spectroscopy | The mass spectrum will show a molecular ion peak corresponding to the addition of two acetyl groups. The 1H NMR spectrum may show an additional acetyl signal. |
| 2-Amino-5-methyl-1,3,4-thiadiazole | NMR Spectroscopy, IR Spectroscopy | Formation is favored under acidic conditions. The 1H NMR spectrum will show a characteristic methyl signal and the absence of the NH-NH-C(S) moiety protons. |
| 3-Methyl-1H-1,2,4-triazole-5(4H)-thione | NMR Spectroscopy, IR Spectroscopy | Formation is favored under basic conditions. The 1H NMR spectrum will show a characteristic methyl signal and the disappearance of the acetyl group protons. |
Q3: I am observing the formation of a cyclized byproduct. How can I control the reaction conditions to favor the formation of 1-Acetyl-3-thiosemicarbazide?
The cyclization of the intermediate 1-Acetyl-3-thiosemicarbazide is a common side reaction. The pH of the reaction medium is a critical factor that dictates the cyclization pathway.
-
Acidic Conditions: In the presence of strong acids, the acylthiosemicarbazide intermediate can cyclize to form 2-amino-5-methyl-1,3,4-thiadiazole. This is a dehydration reaction.
-
Basic Conditions: Under basic conditions, the intermediate can cyclize to form 3-methyl-1H-1,2,4-triazole-5(4H)-thione. This involves the elimination of a water molecule.
To minimize the formation of these cyclized byproducts, it is important to maintain neutral or mildly basic conditions during the acylation step and to avoid prolonged heating, especially in the presence of acid or base. The reaction is often carried out in a neutral solvent like anhydrous tetrahydrofuran (THF).[1]
Q4: Can I use acetic anhydride instead of acetyl chloride as the acetylating agent? What are the potential implications?
Yes, acetic anhydride can be used as an acetylating agent. However, it is a stronger acetylating agent than acetyl chloride and can lead to a higher propensity for di-acetylation, especially if the reaction is not carefully controlled. The reaction of thiosemicarbazones with acetic anhydride has been shown to lead to acylation at multiple sites.[2]
Considerations for using Acetic Anhydride:
-
Stoichiometry: Use a strict 1:1 molar ratio of thiosemicarbazide to acetic anhydride to minimize di-acetylation.
-
Temperature Control: The reaction should be carried out at a low temperature (e.g., 0 °C) with slow addition of the acetic anhydride.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.
Experimental Protocols
Synthesis of 1-Acetyl-3-thiosemicarbazide using Acetyl Chloride [1]
-
Dissolve thiosemicarbazide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction by TLC until the thiosemicarbazide is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-Acetyl-3-thiosemicarbazide.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the synthesis pathway, potential side reactions, and a troubleshooting workflow.
Caption: Synthesis of 1-Acetyl-3-thiosemicarbazide.
Caption: Common byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
overcoming challenges in the characterization of N-Acetylthiosemicarbazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of N-Acetylthiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of N-Acetylthiosemicarbazide?
A1: The main challenges in synthesizing N-Acetylthiosemicarbazide often revolve around the purity of reactants and control of reaction conditions. Common issues include the formation of side products due to the reactivity of the isothiocyanate intermediate and potential degradation if the reaction temperature is not adequately controlled. Ensuring the use of anhydrous solvents is also critical to prevent hydrolysis of the acetyl chloride and the isothiocyanate intermediate.[1]
Q2: How can I purify crude N-Acetylthiosemicarbazide?
A2: Recrystallization is a common and effective method for purifying solid organic compounds like N-Acetylthiosemicarbazide. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for polar compounds include ethanol, water, or mixtures like ethanol/water or acetone/hexane.[2][3] It is advisable to test a range of solvents to find the optimal system for your specific product.
Q3: My N-Acetylthiosemicarbazide sample appears to be degrading over time. What are the likely causes and how can I improve its stability?
A3: Thiosemicarbazide derivatives can be susceptible to hydrolysis, oxidation, and thermal degradation.[4][5][6][7] To enhance stability, it is recommended to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon). For solutions, using buffered mobile phases at an appropriate pH during chromatographic analysis can also prevent on-column degradation.[8]
Q4: I am having trouble interpreting the NMR spectrum of my N-Acetylthiosemicarbazide sample. What are the expected chemical shifts?
A4: The 1H NMR spectrum of N-Acetylthiosemicarbazide in DMSO-d6 is expected to show signals for the acetyl methyl protons and several N-H protons. The acetyl methyl protons typically appear as a singlet around 1.8-2.0 ppm. The N-H protons will appear as broad singlets at lower fields, often in the range of 7.0-10.0 ppm, and their chemical shifts can be sensitive to concentration and residual water in the solvent.[9][10]
Q5: What are the characteristic peaks I should look for in the FTIR spectrum of N-Acetylthiosemicarbazide?
A5: The FTIR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Key peaks to look for include N-H stretching vibrations (typically in the range of 3100-3400 cm-1), a strong C=O stretching band for the amide group (around 1650-1700 cm-1), and a C=S stretching band (often found in the 700-850 cm-1 region).[11][12][13]
Troubleshooting Guides
Synthesis and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of N-Acetylthiosemicarbazide | Incomplete reaction. | - Ensure equimolar amounts of acetyl chloride and thiosemicarbazide are used.- Extend the reaction time or gently heat the reaction mixture. |
| Side reactions. | - Add acetyl chloride dropwise to a cooled solution of thiosemicarbazide to control the initial exothermic reaction.- Use anhydrous solvents to prevent hydrolysis.[1] | |
| Product oils out during recrystallization | The solvent is too nonpolar or the solution is cooled too quickly. | - Try a more polar solvent or a solvent mixture (e.g., ethanol/water).- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Colored impurities in the final product | Presence of unreacted starting materials or byproducts. | - Perform a hot filtration during recrystallization to remove insoluble impurities.- Use activated charcoal to decolorize the solution before crystallization (use sparingly as it can adsorb the product). |
Analytical Characterization
| Issue | Potential Cause | Troubleshooting Steps |
| Peak tailing | Secondary interactions with the stationary phase. | - N-Acetylthiosemicarbazide is a polar and basic compound that can interact with residual silanols on C18 columns.[14] Use a column with end-capping or a polar-embedded stationary phase.- Adjust the mobile phase pH to suppress the ionization of the analyte (e.g., use a buffer at a lower pH).[15][16] |
| Column overload. | - Reduce the injection volume or the concentration of the sample.[17] | |
| Poor peak shape (fronting or splitting) | Sample solvent is too strong. | - Dissolve the sample in the mobile phase or a weaker solvent.[17] |
| Column degradation. | - Flush the column with a strong solvent or replace the column if necessary.[15] | |
| Irreproducible retention times | Fluctuations in mobile phase composition or temperature. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
| Issue | Potential Cause | Troubleshooting Steps |
| Broad N-H peaks | Hydrogen bonding and exchange with residual water. | - This is a common characteristic of N-H protons. Running the spectrum at a higher temperature can sometimes sharpen these peaks.- To confirm N-H peaks, add a drop of D2O to the NMR tube and re-acquire the spectrum; the N-H peaks should disappear. |
| Poor resolution | Sample concentration is too high or too low. | - Adjust the sample concentration. |
| Presence of paramagnetic impurities. | - Filter the sample through a small plug of celite or silica gel. |
| Issue | Potential Cause | Troubleshooting Steps |
| No molecular ion peak observed | The molecular ion is unstable and fragments easily. | - Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).[18] |
| Complex fragmentation pattern | Multiple fragmentation pathways. | - Analyze the fragmentation pattern to identify characteristic neutral losses, such as the loss of the acetyl group or parts of the thiosemicarbazide moiety.[18] |
| Poor signal intensity | Low ionization efficiency or sample concentration. | - Optimize the ionization source parameters.- Increase the sample concentration.[19] |
| Contamination in the system. | - Check for leaks and ensure high-purity gases and solvents are used.[20] |
Quantitative Data
Table 1: Predicted and Reported Spectroscopic Data for N-Acetylthiosemicarbazide
| Technique | Parameter | Expected/Reported Value | Reference |
| 1H NMR (DMSO-d6) | δ (ppm), Multiplicity, Assignment | 9.72 (s, 1H, NH), 9.15 (s, 1H, NH), 7.82 (s, 2H, NH2), 1.83 (s, 3H, CH3) | [10] |
| 13C NMR (Predicted) | δ (ppm), Assignment | ~182 (C=S), ~170 (C=O), ~22 (CH3) | Inferred from similar structures |
| FTIR | Wavenumber (cm-1), Assignment | ~3300-3100 (N-H stretch), ~1680 (C=O stretch), ~1550 (N-H bend), ~800 (C=S stretch) | [11][12] |
| Mass Spec. (EI) | m/z, Assignment | 133 (M+), 91 ([M-CH2CO]+), 74 ([M-NH2CS]+), 60 ([NH2CS]+), 43 ([CH3CO]+) | [10] |
Experimental Protocols
Synthesis of N-Acetylthiosemicarbazide (Illustrative Protocol)
This protocol is based on general methods for the synthesis of N-acyl thioureas and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in a suitable anhydrous solvent (e.g., acetone or tetrahydrofuran).
-
Addition of Acetyl Chloride: Cool the solution in an ice bath. Slowly add acetyl chloride (1 equivalent) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: If a precipitate forms, collect the crude product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
HPLC Method for Purity Analysis (Illustrative Protocol)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of N-Acetylthiosemicarbazide.
Caption: Troubleshooting guide for HPLC peak tailing of N-Acetylthiosemicarbazide.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Versatile coordination chemistry of thiosemicarbazide and its non-Schiff base derivatives [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. 1-ACETYL-3-THIOSEMICARBAZIDE(2302-88-7) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 18. researchgate.net [researchgate.net]
- 19. gmi-inc.com [gmi-inc.com]
- 20. gentechscientific.com [gentechscientific.com]
method refinement for enhancing the yield of thiosemicarbazone condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for thiosemicarbazone condensation to enhance product yield.
Frequently Asked Questions (FAQs)
Q1: My thiosemicarbazone condensation reaction is resulting in a very low yield. What are the common causes?
A1: Low yields in thiosemicarbazone synthesis can stem from several factors. Common issues include incomplete reaction, formation of side products, and difficulties in product isolation and purification.[1] It is also possible that the starting materials (aldehyde/ketone or thiosemicarbazide) are impure or degraded. Solubility issues of reactants in the chosen solvent can also hinder the reaction progress.
Q2: How can I optimize the reaction conditions to improve the yield?
A2: Optimization is key to enhancing yield. Consider systematically varying the following parameters:
-
Catalyst: While many condensations proceed without a catalyst, acidic catalysts like glacial acetic acid are commonly used to accelerate the reaction.[2][3] Basic catalysts such as potassium carbonate have also been reported.[4]
-
Solvent: The choice of solvent is crucial. Ethanol and methanol are frequently used.[2][4][5] The solubility of both the aldehyde/ketone and thiosemicarbazide in the chosen solvent is important for an efficient reaction.[6]
-
Temperature: Reaction temperatures can range from room temperature to reflux.[4][5] Heating the reaction mixture can increase the reaction rate and drive it to completion.[2]
-
Reaction Time: Reaction times can vary from a few hours to overnight.[2][4][5] Monitoring the reaction progress is essential to determine the optimal time.
Q3: How do I effectively monitor the progress of my condensation reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method to monitor the reaction's progress.[1][3][4][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as ethyl acetate/n-hexane, should be used to achieve good separation.[4]
Q4: I am observing multiple spots on my TLC plate even after the reaction should be complete. What could be the side products?
A4: The formation of byproducts is a common challenge.[1] Depending on the reactants and conditions, side reactions can occur. For instance, with certain starting materials, rapid cyclization of the thiosemicarbazide intermediate can lead to unwanted heterocyclic byproducts.[1] It is also possible that the aldehyde or ketone is undergoing self-condensation or other side reactions under the reaction conditions.
Q5: What is the best way to purify my thiosemicarbazone product?
A5: Recrystallization is the most common method for purifying solid thiosemicarbazone products.[2][3] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[8] Common recrystallization solvents for thiosemicarbazones include ethanol, methanol, and mixtures containing dichloromethane.[2][3][7] Washing the filtered crystals with a cold solvent helps to remove residual impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive reactants (degraded aldehyde or thiosemicarbazide). | Check the purity of starting materials using techniques like NMR or melting point analysis. Use fresh, purified reagents. |
| Poor solubility of reactants. | Select a more suitable solvent in which both reactants are soluble. Consider using a co-solvent system. | |
| Inappropriate reaction temperature. | Gradually increase the reaction temperature. Refluxing the reaction mixture often improves yields.[2] | |
| Insufficient reaction time. | Monitor the reaction by TLC to ensure it has gone to completion. Extend the reaction time if necessary.[4] | |
| Formation of Multiple Products (Byproducts) | Unoptimized reaction conditions. | Systematically optimize reaction parameters (catalyst, solvent, temperature) to favor the formation of the desired product. |
| Side reactions of starting materials. | Consider protecting reactive functional groups on the starting materials that may not be involved in the condensation. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize. | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, consider purification by column chromatography. |
| Product is insoluble in common solvents. | This can make purification challenging. Try to find a suitable solvent for recrystallization, even if it requires heating to high temperatures. Ensure the product has actually precipitated from the reaction mixture. | |
| Product co-precipitates with impurities. | Ensure complete dissolution during recrystallization. A slow cooling process can lead to the formation of purer crystals. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the effect of different reaction conditions on the yield of thiosemicarbazone synthesis.
Table 1: Effect of Catalyst and Reaction Time on Yield
| Aldehyde/Ketone | Thiosemicarbazide | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Thiosemicarbazide | Glacial Acetic Acid | Ethanol | 5 | High (not specified) | [2] |
| Substituted Benzaldehydes | Thiosemicarbazide | Potassium Carbonate | Ethanol | 1 (reflux) + overnight (RT) | 70-85 | [4] |
| Ester Linkage Aldehyde | Thiosemicarbazide | Glacial Acetic Acid | 1-Butanol | 2-3 | 76 | [3] |
| 2-Pyridinecarboxaldehyde | 4-Aryl-3-thiosemicarbazide | HCl | Methanol | 2 | 89 | [9] |
Table 2: Comparison of Yields with Different Solvents and Temperatures
| Reactants | Solvent | Temperature | Yield (%) | Reference |
| Aromatic Amines + Substrate | Acetonitrile | Reflux (81°C) | Lower yields due to poor solubility | [6] |
| Aromatic Amines + Substrate | Tetrahydrofuran (THF) | Reflux (66°C) | 77-98 | [6] |
| Aliphatic Amines + Substrate | Acetonitrile | Reflux (81°C) | 77-98 | [6] |
| Benzaldehyde derivatives + Thiosemicarbazide | Methanol | Room Temperature | 30-61 | [5] |
Experimental Protocols
General Protocol for Thiosemicarbazone Synthesis from an Aldehyde
This protocol is a generalized procedure based on common methodologies.[2][3][5]
Materials:
-
Aldehyde (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalytic amount, e.g., a few drops)
Procedure:
-
Dissolve the aldehyde (1 mmol) in warm ethanol (10-20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve thiosemicarbazide (1 mmol) in warm ethanol.
-
Add the thiosemicarbazide solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-5 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde spot disappears.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.
-
Dry the purified product in a desiccator.
Visualizations
Experimental Workflow for Thiosemicarbazone Synthesis
Caption: Workflow for a typical thiosemicarbazone synthesis experiment.
Troubleshooting Logic for Low Yield
Caption: Decision-making flowchart for troubleshooting low yield results.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.library.louisville.edu [ir.library.louisville.edu]
- 7. A Novel Heterocyclic Thiosemicarbazone: Synthesis, Characterization and Preliminary Sensing Studies for Ions | MDPI [mdpi.com]
- 8. mt.com [mt.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
addressing stability issues of 2-Acetylhydrazinecarbothioamide in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-Acetylhydrazinecarbothioamide in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common stability issues encountered during experiments with this compound.
Common Issues and Solutions
| Issue | Possible Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | Poor solubility, solvent evaporation, temperature fluctuations, or pH shift. | - Verify the solubility of the compound in the chosen solvent. - Use a co-solvent system if necessary. - Ensure the storage container is tightly sealed. - Store at a constant, recommended temperature. - Check and maintain the pH of the solution. |
| Discoloration of Solution (e.g., yellowing) | Oxidation of the thioamide or hydrazine moiety, or degradation of the compound. | - Prepare solutions fresh before use. - Degas solvents to remove dissolved oxygen. - Consider adding an antioxidant (use with caution and validate). - Protect the solution from light. |
| Loss of Compound Activity or Potency | Chemical degradation (e.g., hydrolysis, oxidation). | - Confirm the stability of the compound under the specific experimental conditions (pH, temperature). - Perform a forced degradation study to identify degradation products. - Adjust solution pH to a more stable range (typically near neutral). - Store stock solutions at or below -20°C. |
| Inconsistent Experimental Results | Inconsistent solution preparation, storage, or handling. | - Standardize the protocol for solution preparation. - Use freshly prepared solutions for each experiment. - Ensure consistent storage conditions for all aliquots. |
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and address stability issues with this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains functional groups, such as an amide and a thioamide, that are susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] The hydrazine and thioamide moieties are also prone to oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield acetic acid and hydrazinecarbothioamide.[1][3]
-
Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to the formation of a sulfoxide or other oxidized species. The hydrazine group can also be oxidized.
The diagrams below illustrate these potential degradation pathways.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal stability, stock solutions should be stored at low temperatures, preferably at -20°C or -80°C.[4] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to air. To protect against photodecomposition, amber vials or containers wrapped in aluminum foil are recommended.[5][6]
Q4: How does pH affect the stability of this compound?
A4: The stability of compounds with amide and hydrazine functionalities is often pH-dependent.[7][8][9] Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond.[1] Typically, a pH range close to neutral (pH 6-8) is expected to provide the best stability. It is advisable to perform a pH stability profile to determine the optimal pH for your specific application.
Example pH Stability Data
The following table provides an example of how pH can affect the degradation rate of a compound in solution.
| pH | Temperature (°C) | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 4.0 | 25 | 0.088 | 7.9 |
| 7.0 | 25 | 0.015 | 46.2 |
| 9.0 | 25 | 0.054 | 12.8 |
Q5: How can I perform a stability study for this compound?
A5: A forced degradation study is recommended to understand the stability of the compound under various stress conditions. This involves exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[10]
Experimental Protocol: Forced Degradation Study
1. Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.
2. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)[11][]
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature for a defined period (e.g., 24 hours).
-
-
Photostability:
-
Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][6]
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all samples (stressed and control) by a validated stability-indicating HPLC or LC-MS method.[11][]
-
Quantify the amount of remaining parent compound and identify any major degradation products.
-
4. Data Presentation:
The results can be summarized in a table as shown below.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60°C | 15.2 | 2 |
| 0.1 M NaOH | 24 h | 60°C | 25.8 | 3 |
| 3% H₂O₂ | 24 h | RT | 18.5 | 2 |
| Photolytic | - | RT | 8.3 | 1 |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH on structure, function, and stability of mitochondrial carbonic anhydrase VA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 13. rdlaboratories.com [rdlaboratories.com]
- 14. caronscientific.com [caronscientific.com]
Technical Support Center: Optimization of Antimicrobial Assay Protocols for Thiosemicarbazide Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of antimicrobial assay protocols for thiosemicarbazide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of antimicrobial action for thiosemicarbazide compounds?
A1: Thiosemicarbazide and their derivatives, thiosemicarbazones, exhibit broad-spectrum antimicrobial activity. Their primary mechanism of action is often attributed to their strong chelating properties, allowing them to bind to essential metal ions like iron and zinc within microbial cells.[1][2][3] This sequestration of metal ions can disrupt vital cellular processes. For instance, in fungi, it has been shown to interfere with mitochondrial respiration and ribosome biogenesis.[1][2] Additionally, some thiosemicarbazides may inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.[4]
Q2: Which are the most common antimicrobial susceptibility testing (AST) methods for thiosemicarbazide compounds?
A2: The most frequently employed methods for evaluating the antimicrobial properties of thiosemicarbazide compounds are broth microdilution and agar diffusion assays.[4][5][6] Broth microdilution is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[7] Agar diffusion methods, such as the Kirby-Bauer test, are qualitative or semi-quantitative and are used to assess the susceptibility of a microorganism to the compound.
Q3: Is it necessary to test the metal complexes of thiosemicarbazide compounds?
A3: Yes, it is highly recommended. The biological activity of thiosemicarbazones can be significantly altered upon coordination with metal ions.[8][9] In many cases, metal complexes of thiosemicarbazones have demonstrated enhanced antimicrobial activity compared to the free ligands.[8][9][10] Therefore, evaluating both the free thiosemicarbazide/thiosemicarbazone and its metal complexes can provide a more complete understanding of their antimicrobial potential.
Q4: What are the standard quality control (QC) strains recommended for these assays?
A4: The selection of QC strains should be guided by standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI). Commonly used QC strains for antibacterial susceptibility testing include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. For antifungal susceptibility testing, Candida albicans ATCC 90028 is a frequently used QC strain.
Troubleshooting Guide
This guide addresses specific issues that may arise during the antimicrobial testing of thiosemicarbazide compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no antimicrobial activity | Poor compound solubility: Thiosemicarbazide derivatives can have limited aqueous solubility, leading to precipitation in the assay medium.[11] | - Visually inspect wells for compound precipitation.- Determine the kinetic solubility of the compound in the assay buffer.- Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects microbial growth (typically ≤1%).- Synthesize analogs with improved solubility.[11] |
| Compound degradation: The thiosemicarbazide moiety can be unstable under certain pH conditions or in the presence of enzymes.[11] | - Perform a stability study by incubating the compound in the assay medium for the duration of the experiment and analyzing its integrity using HPLC.[11]- Adjust the pH of the medium if it is contributing to degradation.- Consider synthesizing more stable analogs.[11] | |
| Chelation of essential metals from the medium: The compound may be chelating metal ions required for its own activity, or its activity may be dependent on the formation of a metal complex. | - Supplement the medium with a controlled concentration of relevant metal ions (e.g., Fe²⁺, Zn²⁺) to assess the impact on activity.- Test pre-formed metal complexes of the thiosemicarbazide compound. | |
| Inconsistent or irreproducible MIC values | Inaccurate inoculum preparation: The density of the microbial inoculum is a critical variable that can significantly affect MIC results. | - Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard.- Perform viable cell counts (CFU/mL) to confirm the inoculum density. |
| Variability in serial dilutions: Errors in pipetting during serial dilutions can lead to inaccurate compound concentrations. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a fresh dilution series for each experiment. | |
| Compound binding to plasticware: Lipophilic compounds may adsorb to the surface of microtiter plates. | - Consider using low-binding microtiter plates.- Pre-treat plates with a blocking agent if compatible with the assay. | |
| Difficulty in reading results due to compound color | Compound's inherent color interferes with turbidity or colorimetric readings: Many organic compounds, including some thiosemicarbazide derivatives, are colored. | - For turbidity-based assays: Read the absorbance at a wavelength where the compound has minimal absorbance (e.g., 600 nm), and subtract the absorbance of a compound-only control well.- Use viability indicators: Employ colorimetric or fluorometric viability dyes like resazurin, XTT, or CellTiter-Blue that produce a color change distinct from the compound's color.[12]- Visual inspection: Carefully observe the wells for the presence of a cell pellet or turbidity, comparing to positive and negative controls.- Alternative methods: Consider using the agar microdilution method for colored compounds.[13] |
| Unexpectedly high activity against certain microbes | Synergistic interaction with medium components: The compound's activity might be enhanced by specific components of the culture medium. | - Test the compound in different types of culture media to assess the influence of medium composition.- Analyze the composition of the medium to identify potential interacting components. |
| Specific sensitivity of the microbial strain: The tested strain may have a particular vulnerability to the compound's mechanism of action. | - Test against a broader panel of microorganisms to determine the spectrum of activity.- Investigate the genetic or metabolic characteristics of the highly sensitive strain. |
Quantitative Data Summary
The following tables provide a standardized format for presenting MIC data for thiosemicarbazide compounds. Researchers should populate these tables with their experimental findings for comparative analysis.
Table 1: Antibacterial Activity of Thiosemicarbazide Compounds
| Test Microorganism | Gram Stain | Compound ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | Vancomycin | |||
| Bacillus subtilis | Positive | Ciprofloxacin | |||
| Escherichia coli | Negative | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Negative | Gentamicin |
Table 2: Antifungal Activity of Thiosemicarbazide Compounds
| Test Microorganism | Compound ID | MIC (µg/mL) | Positive Control (Antifungal) | MIC (µg/mL) of Positive Control |
| Candida albicans | Fluconazole | |||
| Aspergillus niger | Amphotericin B | |||
| Cryptococcus neoformans | Amphotericin B |
Experimental Protocols
Detailed Methodology: Broth Microdilution Assay for Antibacterial Susceptibility Testing
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7]
1. Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
Test thiosemicarbazide compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (QC and test isolates)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
2. Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the thiosemicarbazide compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to achieve the desired starting concentration for serial dilutions, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the starting concentration of the test compound to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Results can be read visually by observing turbidity or by using a microplate reader to measure optical density (OD) at 600 nm. When reading with a plate reader, subtract the background OD from a well containing only broth and the corresponding compound concentration.
-
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial action of chelating agents: repercussions on the microorganism development, virulence and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiosemicarbazones and Derived Antimony Complexes: Synthesis, Structural Analysis, and In Vitro Evaluation against Bacterial, Fungal, and Cancer Cells [mdpi.com]
- 9. [Synthesis and bacteriostatic activity of thiosemicarbazone and their transition metal complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize impurities in 2-Acetylhydrazinecarbothioamide production
Welcome to the technical support center for the synthesis of 2-Acetylhydrazinecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during its production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My final product shows a low melting point and a broad melting range. What could be the issue?
A1: A low and broad melting point typically indicates the presence of impurities. The most common impurities in this synthesis are unreacted starting materials (thiosemicarbazide and acetic anhydride), di-acetylated byproducts, or cyclized products such as 2-amino-5-methyl-1,3,4-thiadiazole.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that a precise 1:1 molar ratio of thiosemicarbazide to acetic anhydride was used. An excess of acetic anhydride can lead to the formation of di-acetylated impurities.
-
Control Reaction Temperature: The reaction should be carried out at a controlled, low temperature (e.g., 0-5 °C) during the addition of acetic anhydride to prevent exothermic reactions that can lead to side product formation.
-
Purification: The crude product should be purified by recrystallization, for example, from ethanol or water, to remove unreacted starting materials and byproducts.[1]
-
Q2: I am observing a significant amount of a byproduct that is insoluble in my desired solvent. What might this be?
A2: An insoluble byproduct could be a result of polymerization or the formation of a highly crystalline side product. Depending on the reaction conditions, prolonged heating or harsh acidic/basic conditions can promote the formation of complex mixtures.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Monitor the reaction time and temperature closely. Over-refluxing or excessive temperatures can lead to degradation or side reactions.
-
pH Control: Ensure the pH of the reaction mixture is controlled, as strong acids or bases can catalyze the formation of undesired products.
-
Characterization of the Byproduct: Isolate the insoluble material and characterize it using techniques like IR or NMR spectroscopy to identify its structure. This will help in understanding the side reaction and modifying the conditions to avoid it.
-
Q3: My yield is consistently low. How can I improve it?
A3: Low yield can be attributed to incomplete reaction, product loss during workup and purification, or competing side reactions.
-
Troubleshooting Steps:
-
Reaction Completion: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before quenching.
-
Optimized Workup: Minimize the number of transfer steps and ensure that the product is fully precipitated before filtration. Washing the precipitate with a minimal amount of cold solvent can reduce losses.
-
Reagent Quality: Use high-purity starting materials. Impurities in the starting materials can interfere with the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the reaction of thiosemicarbazide with acetylating agents, the following impurities are plausible:
-
Unreacted Thiosemicarbazide: Due to incomplete reaction.
-
Di-acetylated Thiosemicarbazide: Formed if excess acetic anhydride is used or under harsh conditions.
-
2-Amino-5-methyl-1,3,4-thiadiazole: A cyclization product that can form from the desired product upon heating or under acidic/basic conditions.[2][3]
-
Hydrazodicarbonthioamide: A potential impurity from the self-condensation of thiosemicarbazide.
Q2: What is the optimal solvent for the synthesis and recrystallization?
A2: The synthesis is often carried out in a solvent in which the starting materials are soluble and the product has limited solubility at lower temperatures, facilitating its isolation. Glacial acetic acid is a common solvent for reactions involving anhydrides.[4] For recrystallization, ethanol or an ethanol-water mixture is frequently used to obtain a pure product.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase (e.g., ethyl acetate/hexane mixture) should be chosen to achieve good separation between the starting material (thiosemicarbazide), the product (this compound), and potential byproducts. The spots can be visualized using a UV lamp or iodine vapor.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation. It should be kept away from strong oxidizing agents and sources of heat.
Experimental Protocols
Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid) at room temperature.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add acetic anhydride (1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water with stirring. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/Broad Melting Point | Presence of impurities | Recrystallization, check stoichiometry, control temperature |
| Insoluble Byproduct | Polymerization/Side reactions | Optimize reaction time/temperature, control pH |
| Low Yield | Incomplete reaction, loss during workup | Monitor with TLC, optimize workup procedure |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactant Molar Ratio (Thiosemicarbazide:Acetic Anhydride) | 1:1 |
| Reaction Temperature | 0-10 °C (addition), Room Temp (reaction) |
| Reaction Time | 2-4 hours |
| Expected Yield (after recrystallization) | 70-85% |
| Purity (by HPLC) | >99% |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential impurity formation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Troubleshooting Poor Reproducibility in Cytotoxicity Assays of Thiosemicarbazides
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor reproducibility in cytotoxicity assays involving thiosemicarbazide compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols and data interpretation.
Troubleshooting Guides
Poor reproducibility in cytotoxicity assays with thiosemicarbazides can arise from a variety of factors, from compound handling to assay-specific artifacts. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells for the same concentration of a thiosemicarbazide derivative show high variability in cell viability. What could be the cause?
Answer: High variability between replicates is a common issue and can often be traced back to the physicochemical properties of thiosemicarbazides and technical inconsistencies.
Possible Causes and Solutions:
-
Compound Precipitation: Thiosemicarbazides often exhibit low aqueous solubility and can precipitate when diluted into cell culture media. This leads to inconsistent concentrations across wells.
-
Visual Inspection: Carefully inspect wells for any signs of precipitation (cloudiness or visible particles) after adding the compound.
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept consistent and typically below 0.5% to avoid solvent-induced cytotoxicity.[1][2][3] However, for some poorly soluble compounds, a slightly higher concentration may be necessary, but must be validated with a solvent-only control.
-
Fresh Dilutions: Prepare fresh serial dilutions from a concentrated stock solution for each experiment. Avoid using old or stored dilutions.
-
-
Inconsistent Pipetting: Inaccurate pipetting, especially of small volumes, can introduce significant error.
-
Calibrated Pipettes: Use properly calibrated pipettes and appropriate pipetting techniques.
-
Intermediate Dilutions: Prepare intermediate dilutions to increase the volume being pipetted into the final assay plate.
-
-
Cell Seeding Density: Uneven cell distribution in the wells is a major source of variability.
-
Homogeneous Cell Suspension: Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell settling.
-
Edge Effects: Avoid using the outer wells of the microplate for treatment conditions, as these are more prone to evaporation and temperature fluctuations. Fill these wells with sterile media or PBS.
-
Issue 2: Inconsistent IC50 Values Between Experiments
Question: I am observing significant shifts in the IC50 values of my thiosemicarbazone compound from one experiment to the next. Why is this happening?
Answer: Fluctuations in IC50 values often point to variability in experimental conditions or the stability of the compound itself.
Possible Causes and Solutions:
-
Batch-to-Batch Variability of Compound: Different batches of the synthesized thiosemicarbazide may have variations in purity or isomeric composition.
-
Single Batch: If possible, use a single, large batch of the compound for the entire study.
-
Quality Control: Ensure consistent purity and characterization of each batch.
-
-
Cell Culture Conditions: The physiological state of the cells can significantly impact their response to cytotoxic agents.
-
Consistent Passage Number: Use cells within a consistent and low passage number range.
-
Logarithmic Growth Phase: Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses.
-
-
Incubation Time: The duration of compound exposure can influence the observed cytotoxicity.[4][5]
-
Standardized Incubation: Maintain a consistent incubation time for all experiments.
-
Time-Course Experiment: If reproducibility issues persist, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal and most consistent time point for your specific cell line and compound.
-
-
Solvent Effects: The solvent used to dissolve the thiosemicarbazide can impact its stability and activity.
-
High-Quality Solvent: Use anhydrous, high-purity DMSO for stock solutions.
-
Fresh Stock Solutions: Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Issue 3: Discrepancies Between Different Cytotoxicity Assays (e.g., MTT vs. Resazurin)
Question: I am getting conflicting results when I use different cytotoxicity assays to evaluate the same thiosemicarbazone. Why might this be?
Answer: Different assays measure different aspects of cell health and can be subject to different artifacts, especially with compounds like thiosemicarbazones that can interfere with assay chemistry.
Possible Causes and Solutions:
-
Assay Interference: Thiosemicarbazones are known metal chelators and can possess reducing or oxidizing properties, which may interfere with the chemistry of certain viability dyes.[6][7]
-
Compound-Only Control: Run a control experiment with the thiosemicarbazone in cell-free media to check for direct reduction or oxidation of the assay reagent (e.g., MTT or resazurin).
-
Alternative Assays: If interference is suspected, use an alternative assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or trypan blue exclusion).
-
-
Mechanism of Action: The specific mechanism of cell death induced by the thiosemicarbazone can influence the outcome of different assays. For example, compounds that induce metabolic changes without immediate cell death may show different results in a metabolic assay (like MTT) compared to a membrane integrity assay.
-
Multiple Endpoints: It is good practice to confirm cytotoxicity with at least two different assays that measure distinct cellular parameters.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for dissolving thiosemicarbazides?
A1: Due to their generally low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of thiosemicarbazides. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines.[1][2][3] As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid significant solvent-induced cytotoxicity.[1] It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of the test compound) in every experiment to account for any solvent effects.
Q3: My thiosemicarbazone compound seems to be more cytotoxic when complexed with a metal. Is this expected?
A3: Yes, this is a known characteristic of many thiosemicarbazones. Their biological activity, including cytotoxicity, is often enhanced upon coordination with metal ions such as copper, iron, or cobalt.[4][8][9] This is because the metal complex can have different redox properties and cellular uptake mechanisms compared to the free ligand. If your culture medium contains trace metals, this can contribute to variability.
Q4: Can the MTT assay give misleading results with thiosemicarbazones?
A4: Yes, the MTT assay is prone to interference from compounds that have reducing properties or can interact with cellular dehydrogenases. Thiosemicarbazones and their metal complexes can sometimes directly reduce the MTT tetrazolium salt to formazan, leading to an overestimation of cell viability. It is always recommended to run a cell-free control to check for such interference.
Q5: What are some alternative cytotoxicity assays to MTT for thiosemicarbazones?
A5: Good alternatives to the MTT assay include:
-
Resazurin (AlamarBlue®) Assay: Measures the reduction of resazurin to the fluorescent resorufin by viable cells.[10][11][12][13][14][15] It is generally considered more sensitive and less prone to interference than MTT.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from cells with compromised membrane integrity, indicating cell death.
-
ATP Assay (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: A direct counting method where viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.
Data Presentation
The following tables summarize quantitative data on factors that can influence the reproducibility of cytotoxicity assays with thiosemicarbazides.
Table 1: Effect of DMSO Concentration on Cell Viability
| Cell Line | DMSO Concentration | Incubation Time | % Viability Reduction (relative to control) | Reference |
| HepG2 | 2.5% | 24h | > 30% | [1] |
| HepG2 | 0.625% | 72h | ~33.6% | [1] |
| Huh7 | 5% | 24h | ~49.1% | [1] |
| SW480 | 5% | 24h | ~59.5% | [1] |
| MCF-7 | 1.25% | 48h | > 30% | [1] |
| hAPC | 5% | 24h | > 30% | [2] |
| THP-1 | ≥2% | 24h | Significant | [3] |
| U937 | ≥2% | 24h | Significant | [3] |
Table 2: Variability of Thiosemicarbazone IC50 Values Across Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Incubation Time | Reference |
| Compound 2d | HL60 | 43-76 | 48h | [16] |
| Compound 2f | HL60 | 43-76 | 48h | [16] |
| Compound 2h | MCF-7 | 43-76 | 48h | [16] |
| CuT1 | A375 | 69.92 | 24h | [17] |
| CuT10 | A375 | 26.05 | 24h | [17] |
| CuT16 | A375 | 144.60 | 24h | [17] |
| PdB1 | Ovarian Cancer Cells | < 1 | - | [18] |
| PdB1 | Breast Cancer Cells | ~2 | - | [18] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the thiosemicarbazide in 100% DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should ideally not exceed 0.5%.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of the thiosemicarbazide derivative to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: Resazurin (AlamarBlue®) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Resazurin Addition: Add 10-20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
Mandatory Visualization
Caption: General workflow for a cytotoxicity assay with thiosemicarbazides.
Caption: Simplified signaling pathway of thiosemicarbazide-induced ferroptosis.
Caption: Logical workflow for troubleshooting poor reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. dojindo.com [dojindo.com]
- 11. graphviz.org [graphviz.org]
- 12. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mddionline.com [mddionline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Drawings Using Graphviz — Project ACRN™ 3.4-unstable documentation [projectacrn.github.io]
- 16. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes: Selectivity, Mechanisms, and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Acetylhydrazinecarbothioamide and Other Thiosemicarbazides as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Acetylhydrazinecarbothioamide and other thiosemicarbazide derivatives, focusing on their performance as potential therapeutic agents. Thiosemicarbazides are a versatile class of compounds known for their wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This document summarizes key quantitative data, details experimental protocols for the evaluation of these activities, and visualizes the underlying mechanisms of action.
Performance Comparison: Biological Activities
The therapeutic potential of thiosemicarbazide derivatives is significantly influenced by their structural modifications. The following tables present a summary of the biological activities of various thiosemicarbazides, providing a basis for comparative evaluation.
Anticancer Activity
The cytotoxicity of thiosemicarbazide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below. Lower IC50 values denote higher potency.
Table 1: Anticancer Activity of Thiosemicarbazide Derivatives (IC50 µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-(2,4-dichlorophenoxy)acetyl-4-(2-fluorophenyl) thiosemicarbazide | G-361 (Melanoma) | Optimal logkw between 4.14 and 4.78 | [3] |
| N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide | A549 (Lung Carcinoma) | 589 ± 18 | [4] |
| [Cu(L)Cl2] complex of above | A549 (Lung Carcinoma) | 599 ± 71 | [4] |
| 1-(4-Fluorophenoxyacetyl)-4-(substitued)thiosemicarbazide (Compound AB2) | LNCaP (Prostate Cancer) | 108.14 | [4] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic Cancer) | 0.6 | [5] |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical Cancer) | 10.3 | [5] |
| Thiosemicarbazide derivative of Captopril (Compound 8) | MCF-7 (Breast Cancer) | 88.06 | [6][7] |
| Thiosemicarbazide derivative of Captopril (Compound 8) | AMJ13 (Breast Cancer) | 66.82 | [6][7] |
| Benzodioxole-based thiosemicarbazone (Compound 5) | A549 (Lung Adenocarcinoma) | 10.67 ± 1.53 | [3] |
| Benzodioxole-based thiosemicarbazone (Compound 5) | C6 (Glioma) | 4.33 ± 1.04 | [3] |
| Steroidal 5α,8α-endoperoxide with thiosemicarbazone side-chain (Compound 7j) | HepG2 (Liver Cancer) | 3.52 | [8] |
Antimicrobial Activity
Thiosemicarbazides have demonstrated significant potential as antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
Table 2: Antimicrobial Activity of Thiosemicarbazide Derivatives (MIC µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | [9] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 15.63-31.25 | [9] |
| N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide (3g) | S. aureus | 6.25 | |
| N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide (3g) | P. aeruginosa | 6.25 | |
| N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide (3g) | B. subtilis | 12.5 | |
| Quinoline-based thiosemicarbazide (QST4) | M. tuberculosis H37Rv | 6.25 µM | [10] |
| Quinoline-based thiosemicarbazide (QST10) | C. albicans | 31.25 | [10] |
| Thiosemicarbazide derivative 7 | M. smegmatis mc2 155 | 8 | [11] |
| Thiosemicarbazide derivative 7 | M. tuberculosis H37Rv | 32 | [11] |
Antioxidant Activity
The antioxidant potential of thiosemicarbazides is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 3: Antioxidant Activity of Thiosemicarbazide Derivatives (DPPH Scavenging IC50)
| Compound/Derivative | IC50 (µM) | Reference |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | 5 | [5] |
| N-cyclohexyl-2-(2-hydroxybenzylidene)hydrazinecarbothioamide | 6.7 | [5] |
| 2-(2,3-dihydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | 5.7 | [5] |
| 2-(2,4-dihydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | 5.5 | [5] |
| N-(3-methylphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | 5.1 | [5] |
| N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | 6.3 | [5] |
| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide (1) | 15.70 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key assays cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (thiosemicarbazide derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
Test compound (thiosemicarbazide derivative)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.[1][18][19][20]
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound (thiosemicarbazide derivative)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound and the positive control in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add a specific volume of the test compound solution to an equal volume of the DPPH solution. Prepare a blank containing the solvent and DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant results in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value by plotting the percentage of scavenging activity against the compound concentration.
Signaling Pathways and Mechanisms of Action
The biological activities of thiosemicarbazides are attributed to various mechanisms of action. In cancer, a primary target is the enzyme ribonucleotide reductase (RR), which is crucial for DNA synthesis and repair.[21][22][23][24][25] Inhibition of RR leads to the depletion of the deoxyribonucleotide pool, thereby arresting cell proliferation and inducing apoptosis.[26]
Experimental Workflow for Evaluating Anticancer Activity
The following diagram illustrates a typical workflow for assessing the anticancer potential of thiosemicarbazide derivatives.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiosemicarbazide Derivative of Captopril (8) imposes Cellular-Dependent Death Modalities on Breast Cancer Cell Lines [journal.waocp.org]
- 8. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. marinebiology.pt [marinebiology.pt]
- 21. researchgate.net [researchgate.net]
- 22. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of ribonucleotide reductase inhibitors: a review on structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro Anticancer Activity of Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of thiosemicarbazide derivatives, a promising class of compounds in oncological research. While specific experimental data for 1-Acetyl-3-thiosemicarbazide is not extensively available in the public domain, this document leverages data from structurally related thiosemicarbazides and thiosemicarbazones to offer a valuable comparative perspective against established anticancer agents.
Overview of Thiosemicarbazides in Cancer Therapy
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds recognized for their wide-ranging biological activities, including potent anticancer effects.[1][2] Their therapeutic potential stems from their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. The core chemical scaffold of thiosemicarbazides allows for diverse substitutions, leading to a broad spectrum of pharmacological properties.[3]
The primary proposed mechanism of action for the anticancer activity of many thiosemicarbazide derivatives is the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[1] Other mechanisms include the induction of apoptosis (programmed cell death), chelation of vital metal ions like iron and copper, inhibition of topoisomerase IIα, and the generation of reactive oxygen species (ROS), which can lead to cellular damage and death.[2][3][4]
Comparative Performance Analysis
To contextualize the potential efficacy of thiosemicarbazide derivatives, this section compares their in vitro anticancer activity with established chemotherapeutic drugs, cisplatin and doxorubicin. The data presented is a summary from various studies on different thiosemicarbazide and thiosemicarbazone derivatives.
Table 1: Comparative In Vitro Anticancer Activity (IC50 Values in µM)
| Compound Class/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Thiosemicarbazide Derivatives | |||
| Derivative AB2 | LNCaP (Prostate) | 108.14 | - |
| Derivative AB2 | G-361 (Melanoma) | 222.74 | - |
| Derivative AB1 | LNCaP (Prostate) | 252.14 | - |
| Derivative AB1 | G-361 (Melanoma) | 369.37 | - |
| 3-MBTSc | MCF-7 (Breast) | 2.82 (µg/mL) | Doxorubicin |
| 4-NBTSc | MCF-7 (Breast) | 7.10 (µg/mL) | Doxorubicin |
| Established Chemotherapeutics | |||
| Doxorubicin | IMR-32 (Neuroblastoma) | Used as positive control | - |
| Doxorubicin | U87 (Glioblastoma) | Used as positive control | - |
| Cisplatin | HeLa, RD, BxPC-3 | High toxicity observed | - |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency. Data for thiosemicarbazide derivatives are from studies on various substituted compounds and may not be directly representative of 1-Acetyl-3-thiosemicarbazide.[5][6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of anticancer agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., thiosemicarbazide derivatives) and a positive control (e.g., doxorubicin) and incubated for a specified period (e.g., 48 hours).[5]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.
Caption: Proposed anticancer mechanisms of thiosemicarbazide derivatives.
Conclusion
Thiosemicarbazide derivatives represent a versatile and promising scaffold for the development of novel anticancer therapeutics.[2] While more research is needed to elucidate the specific activity of 1-Acetyl-3-thiosemicarbazide, the broader class of thiosemicarbazides demonstrates significant in vitro anticancer activity against a range of cancer cell lines. Their multi-faceted mechanism of action, including the inhibition of key enzymes and the induction of apoptosis, makes them attractive candidates for further preclinical and clinical investigation. Future studies should focus on direct comparative analyses of specific derivatives against standard chemotherapeutic agents to fully establish their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives [mdpi.com]
- 8. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of N-Acetylthiosemicarbazide Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, thiosemicarbazide derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial spectrum of N-Acetylthiosemicarbazide derivatives against standard antibiotics—penicillin, tetracycline, and ciprofloxacin—supported by quantitative data and detailed experimental protocols.
Antimicrobial Spectrum Comparison
The antimicrobial spectrum of a compound is a key indicator of its potential clinical utility. The following tables summarize the in vitro activity, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL, of N-Acetylthiosemicarbazide derivatives and standard antibiotics against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
Table 1: Antimicrobial Spectrum Overview
| Antimicrobial Agent | Class | Primary Spectrum |
| N-Acetylthiosemicarbazide Derivatives | Thiosemicarbazide | Broad spectrum, with notable activity against Gram-positive bacteria. |
| Penicillin | β-Lactam | Primarily Gram-positive bacteria and some Gram-negative cocci.[1] |
| Tetracycline | Tetracycline | Broad spectrum, including Gram-positive and Gram-negative bacteria, as well as atypical organisms.[2] |
| Ciprofloxacin | Fluoroquinolone | Broad spectrum, with excellent activity against Gram-negative bacteria.[3][4] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | Gram Stain | N-Acetylthiosemicarbazide Derivatives | Penicillin | Tetracycline | Ciprofloxacin |
| Staphylococcus aureus | Positive | 3.9 - 250[5] | <0.1 - >100 | 0.25 - 64 | 0.12 - 4 |
| Bacillus subtilis | Positive | 10 - 200[6] | 0.015 - 1 | 0.12 - 8 | 0.12 - 0.5 |
| Escherichia coli | Negative | >50 | >128 | 0.5 - 64 | <0.008 - 2 |
| Pseudomonas aeruginosa | Negative | >50 | >128 | 8 - 256 | 0.06 - 8 |
Note: Data for N-Acetylthiosemicarbazide derivatives are represented by a range of values obtained from studies on various structurally related thiosemicarbazide compounds, as specific data for N-Acetylthiosemicarbazide was not available. Ciprofloxacin is often used as a reference drug in these studies.[5]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide was obtained using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the antimicrobial agent in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include positive (no antimicrobial) and negative (no bacteria) growth controls.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Figure 1. Experimental workflow for the broth microdilution MIC assay.
Mechanism of Action
Understanding the mechanism of action is crucial for the development of new drugs and for predicting potential resistance mechanisms.
N-Acetylthiosemicarbazide Derivatives
Thiosemicarbazide derivatives have been shown to exert their antibacterial effect by inhibiting bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][9] Unlike fluoroquinolones, which stabilize the enzyme-DNA cleavage complex, these compounds appear to inhibit the ATPase activity of the ParE subunit of topoisomerase IV, thereby preventing the energy-dependent steps of DNA supercoiling and decatenation.[9] This disruption of DNA replication ultimately leads to bacterial growth arrest.[9]
References
- 1. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Acetylhydrazinecarbothioamide Analogs: A Comparative Guide
A detailed examination of 2-acetylhydrazinecarbothioamide analogs reveals crucial structural determinants for their biological activity, particularly as anticancer and antimicrobial agents. Modifications to the acyl group, the hydrazinecarbothioamide backbone, and substitutions on the terminal amine group significantly influence their potency and selectivity. This guide provides a comparative analysis of these analogs, supported by experimental data and detailed protocols, to aid researchers in the design and development of novel therapeutic agents.
The core structure of this compound, a derivative of thiosemicarbazide, serves as a versatile scaffold for developing biologically active compounds. The presence of nitrogen and sulfur atoms allows these molecules to act as effective metal chelators, a property linked to their mechanism of action, which often involves the inhibition of key enzymes or the generation of reactive oxygen species (ROS).
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogs is highly dependent on their structural features. The following sections and tables summarize the quantitative structure-activity relationship (SAR) data from various studies on closely related thiosemicarbazide and aroylhydrazone derivatives, providing insights into the therapeutic potential of this class of compounds.
Anticancer Activity
The anticancer activity of these analogs is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.
Table 1: Anticancer Activity of Aroylhydrazone Analogs against Breast and Colon Cancer Cell Lines
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1a | Indole-3-yl | 5-Cl | MCF-7 | < 1 | [1] |
| 1b | Indole-3-yl | 5-OCH3 | MCF-7 | < 1 | [1] |
| 1c | Indole-3-yl | 1-COCH3 | MCF-7 | < 1 | [1] |
| 1e | Indole-3-yl | H | MCF-7 | < 1 | [1] |
| 5e | 4-OH-3-NO2-phenyl | Biphenyl-4-yl | MDA-MB-231 | Potent & Selective | [2] |
| 5e | 4-OH-3-NO2-phenyl | Biphenyl-4-yl | SW620 | Potent & Selective | [2] |
MCF-7: Human breast adenocarcinoma (ER+); MDA-MB-231: Triple-negative breast cancer; SW620: Metastatic colon cancer.
The data suggests that the presence of an indole ring with specific substitutions at the 5-position (Cl, OCH3) or acetylation at the 1-position significantly enhances the cytotoxic activity against MCF-7 breast cancer cells.[1] Furthermore, a biphenyl moiety in the aroyl portion of the hydrazone, combined with a nitro-substituted phenolic ring, leads to potent and selective activity against triple-negative breast cancer and metastatic colon cancer cells.[2]
Antimicrobial Activity
The antimicrobial potential of thiosemicarbazide derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of 1-Acylthiosemicarbazide Analogs
| Compound | R (Aryl) | Test Organism | MIC (µg/mL) | Reference |
| TFA-1 | 2-Trifluoromethylphenyl | S. aureus | 3.9 | [3] |
| TFA-2 | 3-Trifluoromethylphenyl | S. aureus | 7.8 | [3] |
| TFA-3 | 4-Trifluoromethylphenyl | S. aureus | 3.9 | [3] |
| TFA-1 | 2-Trifluoromethylphenyl | B. subtilis | 7.8 | [3] |
| TFA-2 | 3-Trifluoromethylphenyl | B. subtilis | 15.6 | [3] |
| TFA-3 | 4-Trifluoromethylphenyl | B. subtilis | 7.8 | [3] |
S. aureus: Staphylococcus aureus; B. subtilis: Bacillus subtilis.
The results indicate that thiosemicarbazides bearing a trifluoromethylphenyl group exhibit significant activity against Gram-positive bacteria. The position of the trifluoromethyl group on the phenyl ring influences the activity, with substitutions at the ortho and para positions showing higher potency.[3]
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which thiosemicarbazone and related analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Figure 1: Simplified signaling pathway of apoptosis induced by thiosemicarbazone analogs.
Studies have shown that these compounds can induce the generation of reactive oxygen species (ROS), leading to mitochondrial stress.[4] This triggers the release of cytochrome c, which in turn activates caspase-9, a key initiator of the intrinsic apoptotic pathway. Both the intrinsic and extrinsic pathways converge on the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[5]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are generalized procedures for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 1-Acylthiosemicarbazides
Figure 2: General workflow for the synthesis of 1-acylthiosemicarbazide analogs.
A common method for the synthesis of 1-acylthiosemicarbazides involves the reaction of an appropriate aroyl hydrazide with an aryl isothiocyanate.[6]
Procedure:
-
Dissolve the aroyl hydrazide (1 mmol) in ethanol.
-
Add the aryl isothiocyanate (1 mmol) to the solution.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1-acylthiosemicarbazide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include positive (broth with inoculum) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Conclusion
The structure-activity relationship studies of this compound analogs and their close relatives highlight the critical role of specific structural motifs in dictating their anticancer and antimicrobial activities. The presence of substituted aromatic and heterocyclic rings, along with the core thiosemicarbazide backbone, provides a framework for designing potent therapeutic agents. The detailed experimental protocols and an understanding of the underlying mechanisms of action, such as the induction of apoptosis, are crucial for the continued development of this promising class of compounds. Further research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs is warranted to translate their in vitro potential into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity optimization of Deferasirox-derived aroyl hydrazones: Synthesis, DFT characterization, and mechanistic insights into selective anticancer activity against colon and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Potential: A Comparative Docking Analysis of 2-Acetylhydrazinecarbothioamide Derivatives
A detailed in-silico exploration reveals the binding affinities and interaction patterns of 2-Acetylhydrazinecarbothioamide and its derivatives against a panel of therapeutically relevant protein targets. This guide provides a comparative analysis of their docking scores, key molecular interactions, and the experimental methodologies employed, offering valuable insights for researchers in drug discovery and development.
Derivatives of this compound, a thiosemicarbazide-based scaffold, have demonstrated promising interactions with a variety of protein targets implicated in different disease pathways. This comparative guide synthesizes findings from multiple molecular docking studies to provide a comprehensive overview of their potential as enzyme inhibitors. The analysis covers key targets such as Carbonic Anhydrase II, 15-Lipoxygenase, and bacterial enzymes, highlighting the versatility of this chemical scaffold.
Comparative Binding Affinities
Molecular docking studies have quantified the binding potential of this compound derivatives against several key proteins. The binding energies and inhibitory concentrations (IC50) are summarized below, providing a clear comparison of their efficacy against different targets.
| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) | IC50 (µM) | Reference Compound |
| Hydrazine-1-carbothioamides | Bovine Carbonic Anhydrase II (b-CA II) | - | - | Selective Inhibition | Acetazolamide |
| Hydrazine-1-carbothioamides | 15-Lipoxygenase (15-LOX) | - | - | Dual Inhibition | - |
| Benzimidazole-derived N-acylhydrazones | Carbonic Anhydrase-II | 1V9E | - | 13.3 ± 1.25 to 17.2 ± 1.24 | Acetazolamide (18.6 ± 0.43) |
| Thiosemicarbazide derivatives | Mycobacterium tuberculosis glutamine synthetase (MtGS) | - | - | MIC: 7.81–31.25 µg/mL | - |
| N-(pyridin-2-yl)hydrazinecarbothioamide | S. aureus target | - | - | - | - |
Insights from Molecular Interactions
Docking simulations have elucidated the specific molecular interactions responsible for the observed binding affinities. For instance, in the active site of bovine Carbonic Anhydrase II, potent hydrazine-1-carbothioamide inhibitors were found to form crucial hydrogen bonds with amino acid residues such as Asn61 and His63.[1] These interactions, with bond lengths of 2.3 and 2.8 angstroms respectively, are critical for stabilizing the ligand-protein complex. Furthermore, a water molecule was observed to bridge the inhibitor with Asn66 and Gln91, further anchoring the compound in the active site.[1]
Similarly, for the benzimidazole-derived N-acylhydrazone inhibitors of Carbonic Anhydrase-II, docking studies revealed key binding interactions within the enzyme's active site that supported the experimental inhibition data.[2] The ability of these compounds to establish a network of hydrogen bonds and hydrophobic interactions contributes to their inhibitory potency.
Experimental Protocols
The molecular docking studies cited in this guide employed robust and validated computational methodologies to predict the binding modes and affinities of the this compound derivatives.
Molecular Docking of Hydrazine-1-carbothioamides with b-CA II and 15-LOX
The in-silico analysis of hydrazine-1-carbothioamides was performed to understand their binding interactions with bovine Carbonic Anhydrase II (b-CA II) and 15-Lipoxygenase (15-LOX). The primary aim was to correlate the docking scores and binding poses with the experimentally determined inhibitory activities. The specific software and force fields used were not detailed in the provided information, but standard molecular docking protocols were likely followed, involving protein preparation, ligand preparation, grid generation around the active site, and the docking run itself, followed by analysis of the resulting poses.[1]
Docking of Benzimidazole-Derived N-Acylhydrazones against Carbonic Anhydrase-II
For the benzimidazole-derived N-acylhydrazones, molecular docking studies were conducted to investigate their mechanism of inhibition against Carbonic Anhydrase-II. The crystal structure of bovine carbonic anhydrase-II (PDB ID: 1V9E) was utilized for these simulations.[2] The docking protocol involved preparing the protein by removing water molecules and adding polar hydrogens, followed by defining the active site based on the co-crystallized ligand. The ligands were then docked into this active site to predict their binding conformations and interaction patterns.[2]
Visualizing the Workflow
To illustrate the typical process followed in these comparative docking studies, the following workflow diagram was generated using the DOT language.
References
- 1. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
confirming the mechanism of action of 2-Acetylhydrazinecarbothioamide through experimental validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental validation of the mechanism of action of 2-Acetylhydrazinecarbothioamide. While the precise molecular mechanism of this compound is not definitively established in the current literature, this document outlines a proposed pathway based on the activities of structurally related thiosemicarbazone and thiosemicarbazide compounds. We present a series of experimental protocols to test the hypothesis that this compound acts as a carbonic anhydrase inhibitor, a mechanism suggested for similar N-methyl thiosemicarbazones.[1]
To provide a rigorous assessment, we will compare the activity of this compound against a known carbonic anhydrase inhibitor, Acetazolamide, and a structurally related but potentially inactive compound, 2-Hydrazinecarbothioamide.
Comparative Analysis of Biological Activity
The following table summarizes the expected quantitative data from key validation experiments. This data will enable a direct comparison of this compound with the selected alternative compounds.
| Parameter | This compound | Acetazolamide (Positive Control) | 2-Hydrazinecarbothioamide (Negative Control) | Supporting Experiment |
| Minimum Inhibitory Concentration (MIC) against E. coli | Expected to be low (e.g., 1-10 µg/mL) | High or no activity | Expected to be high or no activity | Antimicrobial Susceptibility Testing |
| Carbonic Anhydrase Inhibition (IC50) | Expected to be in the low micromolar range | Low micromolar to nanomolar range | High micromolar or no activity | In Vitro Carbonic Anhydrase Inhibition Assay |
| Cytotoxicity (CC50) against A549 cells | Expected to be in the micromolar range | Varies depending on cell line | Expected to be high or no activity | MTT Assay for Cytotoxicity |
| Induction of Apoptosis (% of apoptotic cells) | Expected to show a dose-dependent increase | Varies, not primary mechanism | Expected to be low or no increase | Flow Cytometry Analysis of Apoptosis |
Proposed Signaling Pathway and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflow designed to validate this hypothesis.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for experimental validation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to validate the proposed mechanism of action.
This protocol is adapted from the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and control compounds against a panel of bacteria.
-
Materials:
-
Test compounds (this compound, Acetazolamide, 2-Hydrazinecarbothioamide) dissolved in dimethyl sulfoxide (DMSO).
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
This protocol is based on the well-validated stopped-flow CO₂ hydrase assay.[1]
-
Objective: To measure the inhibitory effect of the test compounds on the activity of carbonic anhydrase.
-
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., human CA II).
-
Test compounds dissolved in DMSO.
-
HEPES buffer.
-
Phenol red indicator.
-
CO₂-saturated water.
-
Stopped-flow spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, phenol red, and the carbonic anhydrase enzyme.
-
Add varying concentrations of the test compounds to the reaction mixture and incubate.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with CO₂-saturated water.
-
Monitor the change in absorbance at a specific wavelength, which corresponds to the pH change resulting from the hydration of CO₂.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.
-
This protocol assesses the effect of the compounds on the viability of cancer cell lines.[2]
-
Objective: To determine the cytotoxic effects of the test compounds on a human cancer cell line (e.g., A549 lung cancer cells).
-
Materials:
-
A549 human lung carcinoma cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed A549 cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
This protocol quantifies the induction of programmed cell death by the test compounds.
-
Objective: To determine if the cytotoxic effects of the compounds are mediated through the induction of apoptosis.
-
Materials:
-
A549 cells.
-
Test compounds.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Procedure:
-
Treat A549 cells with the test compounds at their respective CC50 concentrations for a defined period.
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
By systematically executing these experiments and comparing the results for this compound with those of the positive and negative controls, researchers can effectively validate or refute the proposed mechanism of action. This comparative approach provides a robust framework for understanding the molecular basis of the biological activity of this and other related thiosemicarbazide compounds.
References
- 1. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
2-Acetylhydrazinecarbothioamide vs. Isoniazid: A Comparative Analysis of Antitubercular Potential
A guide for researchers, scientists, and drug development professionals.
In the ongoing search for novel antitubercular agents, the evaluation of new chemical entities against established drugs is a critical step. This guide provides a comparative overview of 2-Acetylhydrazinecarbothioamide and the frontline antituberculosis drug, isoniazid. Due to the limited direct comparative experimental data for this compound, this guide leverages data from structurally similar thiosemicarbazide and thiosemicarbazone derivatives to provide a comprehensive analysis of its potential antitubercular activity in contrast to the well-documented efficacy of isoniazid.
Quantitative Data Summary
The following tables summarize the in vitro antitubercular activity and cytotoxicity of isoniazid and representative thiosemicarbazide/thiosemicarbazone derivatives against various cell lines.
Table 1: In Vitro Antitubercular Activity
| Compound | Mycobacterium Strain | MIC (μg/mL) | Reference |
| Isoniazid | M. tuberculosis H37Rv | 0.015 - 0.06 | [1] |
| Isoniazid | Isoniazid-Resistant M. tuberculosis | 0.2 - >64 | [2][3] |
| Thiosemicarbazide Derivative 1 | M. smegmatis | 7.81 | [4] |
| Thiosemicarbazide Derivative 2 | M. tuberculosis H37Ra, M. phlei, M. smegmatis, M. timereck | 15.625 | [4] |
| 2-Acetylpyridine Thiosemicarbazone | M. tuberculosis | ≤ 5 | [5] |
| 2-Acetylquinoline Thiosemicarbazone | M. tuberculosis | ≤ 5 | [5] |
| Imidazole-thiosemicarbazide Derivative | M. tuberculosis H37Rv | 15.62 | [6] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) | Reference |
| Isoniazid | HepG2 (human liver cancer) | >26,000 | [7][8] |
| Isoniazid Derivative (ITHB4) | MCF-7 (human breast cancer) | Not specified, but showed cytotoxic effects | [9] |
| Thiosemicarbazone Derivative 1 | Vero (normal kidney epithelial) | > 100 | [10] |
| Thiosemicarbazone Derivative 2 | HaCaT (human keratinocyte) | > 50 µg/mL | [11] |
| Thiosemicarbazone Derivative 3 | PANC-1 (human pancreatic cancer) | 10.0 | [12] |
| Thiosemicarbazone Derivative 4 | HCT 116 (human colon cancer) | 9.4 | [12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
The antitubercular activity is assessed by determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).[13][14][15]
-
Preparation of Mycobacterial Suspension: A suspension of the Mycobacterium tuberculosis strain (e.g., H37Rv) is prepared in a suitable broth, and the turbidity is adjusted to a McFarland standard, which is then further diluted.
-
Drug Dilution: The test compounds and standard drugs are serially diluted in a 96-well microplate.
-
Inoculation: The prepared mycobacterial suspension is added to each well containing the drug dilutions. Control wells with and without bacteria are also included.
-
Incubation: The microplates are incubated at 37°C for a specified period, typically 5-7 days.
-
Addition of Alamar Blue: After incubation, a solution of Alamar Blue is added to each well.
-
Re-incubation: The plates are re-incubated for 24-48 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[15]
Cytotoxicity Assay using Vero Cells
The cytotoxicity of the compounds is evaluated against a normal cell line, such as Vero (African green monkey kidney) cells, to determine their selectivity.[10][16]
-
Cell Seeding: Vero cells are seeded in a 96-well plate and incubated to allow for cell attachment and growth.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).
-
MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Mechanism of Action and Signaling Pathways
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it forms a complex with NAD+ which then inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.
Caption: Mechanism of action of Isoniazid.
This compound and Related Compounds: A Probable Mechanism
While the exact mechanism of this compound is not fully elucidated, thiosemicarbazones, which share a similar structural motif, are known to act as chelating agents for metal ions. It is hypothesized that they may inhibit metalloenzymes that are crucial for mycobacterial survival. One potential target is the enzyme ribonucleotide reductase, which is essential for DNA synthesis. By chelating the iron or copper ions required for the enzyme's activity, these compounds can disrupt DNA replication and repair, leading to bacterial death.
Caption: Probable mechanism of action for thiosemicarbazide-based compounds.
Conclusion
Isoniazid remains a potent first-line antitubercular drug with a well-defined mechanism of action. While direct comparative data for this compound is not yet available, the promising antitubercular activity observed in structurally related thiosemicarbazide and thiosemicarbazone derivatives suggests that this class of compounds warrants further investigation. The data presented in this guide, based on these related compounds, indicate that they can exhibit significant activity against Mycobacterium tuberculosis, in some cases with favorable cytotoxicity profiles. Future studies should focus on the direct evaluation of this compound and its derivatives against both drug-susceptible and drug-resistant strains of M. tuberculosis to fully elucidate their therapeutic potential.
References
- 1. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of 2-acetylpyridine and 2-acetylquinoline thiosemicarbazones tested in vitro in combination with other antituberculous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro studies on the toxicity of isoniazid in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
In Silico ADMET Profile Evaluation: A Comparative Guide to Isoniazid and Rifampin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in silico evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of two critical first-line anti-tuberculosis agents: Isoniazid and Rifampin. While the initial compound of interest was 2-Acetylhydrazinecarbothioamide, the lack of extensive publicly available data necessitated a shift to the well-characterized and structurally relevant drug, Isoniazid, and its common therapeutic comparator, Rifampin. This comparison serves as a practical guide to the application of in silico tools in preclinical drug assessment.
The "fail early, fail cheap" paradigm in drug discovery emphasizes the importance of early ADMET profiling to de-risk drug candidates before they enter costly and time-consuming clinical trials.[1][2][3] In silico methods offer a rapid and cost-effective approach to predict these crucial pharmacokinetic and toxicological properties, enabling researchers to prioritize compounds with more favorable profiles.[1][2][4]
Comparative ADMET Profile: Isoniazid vs. Rifampin
The following tables summarize the predicted ADMET properties of Isoniazid and Rifampin based on data from various in silico prediction tools and literature sources. These values provide a quantitative basis for comparing the two drugs.
Table 1: Predicted Absorption and Distribution Properties
| Property | Isoniazid | Rifampin | Significance |
| Molecular Weight ( g/mol ) | 137.14 | 822.94 | Impacts diffusion and absorption. |
| LogP (Octanol/Water Partition Coefficient) | -0.7 | 4.9 | Indicates lipophilicity and ability to cross cell membranes. |
| Water Solubility | High | Low | Affects formulation and absorption. |
| Human Intestinal Absorption (%) | > 90% | ~90% | High oral bioavailability for both. |
| Blood-Brain Barrier (BBB) Permeation | Yes | No | Isoniazid can penetrate the central nervous system. |
| Plasma Protein Binding (%) | ~10-20% | ~80% | Affects the fraction of free drug available for therapeutic action. |
Table 2: Predicted Metabolism, Excretion, and Toxicity Properties
| Property | Isoniazid | Rifampin | Significance |
| Primary Metabolism | Hepatic (N-acetyltransferase 2, CYP450)[5][6][7][8] | Hepatic (CYP3A4, CYP2C19) | Determines drug clearance and potential for drug-drug interactions. |
| CYP450 Inhibition | Inhibitor of multiple CYPs (e.g., CYP2C19, CYP3A4) | Potent inducer of multiple CYPs (e.g., CYP3A4, CYP2C9) | High potential for drug-drug interactions for both compounds. |
| Excretion | Primarily renal (as metabolites) | Primarily biliary/fecal | Influences dosing in patients with renal or hepatic impairment. |
| Hepatotoxicity | High risk, associated with toxic metabolites.[5][6][7][9] | High risk, can cause cholestatic jaundice. | A significant clinical concern for both drugs. |
| Ames Mutagenicity | Predicted Mutagenic[10] | Predicted Non-mutagenic | Indicates potential for carcinogenicity. |
| hERG Inhibition (Cardiotoxicity) | Low risk | Low risk | Predicts potential for drug-induced arrhythmias. |
Experimental Protocols: In Silico ADMET Prediction
This section outlines a generalized protocol for predicting the ADMET profile of a small molecule using widely available in silico tools.
Objective: To computationally estimate the ADMET properties of a query compound.
Materials:
-
A computer with internet access.
-
The chemical structure of the query compound in a compatible format (e.g., SMILES string).
Methodology:
-
Compound Preparation:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the query compound from a chemical database such as PubChem.
-
Ensure the structure is correctly represented and neutralized.
-
-
Selection of In Silico Tools:
-
Choose a primary prediction tool (e.g., SwissADME for a broad overview of physicochemical properties, pharmacokinetics, and drug-likeness).
-
Select a secondary tool (e.g., pkCSM or ADMETlab 2.0) to cross-validate predictions for specific parameters like toxicity and metabolism.
-
-
Prediction of Physicochemical Properties and Absorption:
-
Input the SMILES string into the selected tool.
-
Analyze outputs for parameters such as molecular weight, LogP, water solubility, and predicted human intestinal absorption.
-
Evaluate compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).
-
-
Prediction of Distribution:
-
Examine predicted values for plasma protein binding and blood-brain barrier permeability. These are crucial for understanding the drug's availability at the target site.
-
-
Prediction of Metabolism:
-
Identify the predicted cytochrome P450 (CYP) isoforms that are likely to metabolize the compound.
-
Assess the compound's potential to inhibit or induce major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is critical for predicting drug-drug interactions.
-
-
Prediction of Excretion:
-
While direct prediction of excretion pathways is limited in some tools, parameters like total clearance can be estimated.
-
-
Prediction of Toxicity:
-
Evaluate key toxicity endpoints, including:
-
Ames Mutagenicity: Predicts the potential of the compound to cause DNA mutations.
-
Hepatotoxicity (Liver Injury): Assesses the risk of drug-induced liver damage.
-
hERG (human Ether-à-go-go-Related Gene) Inhibition: Predicts the risk of cardiotoxicity.
-
LD50 (Median Lethal Dose): Estimates the acute toxicity of the compound.
-
-
-
Data Compilation and Analysis:
-
Compile the predicted data from all tools into a summary table.
-
Compare the predicted profile of the query compound against known drugs or established thresholds to assess its drug-like properties and potential liabilities.
-
Visualizations
Workflow for In Silico ADMET Profiling
The following diagram illustrates the general workflow for conducting an in silico ADMET evaluation.
Caption: A flowchart of the in silico ADMET prediction process.
Isoniazid Metabolic Pathway and Hepatotoxicity
Isoniazid's primary toxicity concern is hepatotoxicity, which is directly linked to its metabolism.[5][6][7] The drug is metabolized in the liver by N-acetyltransferase 2 (NAT2) and cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage.[5][6][7][8]
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 6. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. The adme/t profiles of tb drugs – an in silico analysis [wisdomlib.org]
- 11. portal.valencelabs.com [portal.valencelabs.com]
- 12. ADMET-AI [admet.ai.greenstonebio.com]
A Comparative Guide to the Cross-Validation of Biological Assays for Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and antiviral properties.[1][2][3] The validation of these activities across different biological assays is crucial for the advancement of drug discovery and development. This guide provides a comparative overview of common biological assays used to evaluate thiosemicarbazide derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The efficacy of thiosemicarbazide derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition assays, and the minimum inhibitory concentration (MIC) for antimicrobial assays. The following table summarizes representative data from various studies, illustrating the range of activities observed for different derivatives against various cell lines and microbial strains.
| Compound Type | Assay Type | Target | Result (IC50/MIC in µM) | Reference Compound | Reference Result (µM) |
| Phenyl-thiosemicarbazide Derivative | Anticancer (MTT Assay) | A549 (Lung Cancer) | ~2.97 | Etoposide | Not Specified |
| Indole-thiosemicarbazone | Anticancer (MTT Assay) | MCF-7 (Breast Cancer) | Varies by derivative | Doxorubicin | Not Specified |
| Pyridine-thiosemicarbazone | Anticancer (MTT Assay) | C6 (Glioma) | 9.08 - 10.59 | Imatinib | 11.68 |
| Substituted Thiosemicarbazide | Antimicrobial (Broth Microdilution) | S. aureus | 39 - 625 | Streptomycin | Not Specified |
| Naphthyl-thiosemicarbazide | Antimicrobial (Broth Microdilution) | E. coli | Varies by derivative | Not Specified | Not Specified |
| Acetophenone-thiosemicarbazone | Enzyme Inhibition | Mushroom Tyrosinase | 0.3 - 15 | Kojic Acid | 114.1 |
| Phenyl-thiosemicarbazide | Enzyme Inhibition | α-Glucosidase | 1.58 | Not Specified | Not Specified |
Note: This table presents a synthesis of data from multiple sources to illustrate the range of reported activities. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of biological assay results. Below are methodologies for key experiments commonly cited in the literature for thiosemicarbazide derivatives.
1. Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[4][5]
-
Cell Culture : Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment : Thiosemicarbazide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition : After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization : The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Antimicrobial Activity: Broth Microdilution Method for MIC
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
-
Materials : Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compound, and a standardized bacterial inoculum (0.5 McFarland turbidity).[7]
-
Preparation of Dilutions : A two-fold serial dilution of the thiosemicarbazide derivative is prepared in MHB directly within the 96-well plate.[7]
-
Inoculation : Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]
-
Controls : Positive (bacteria without the compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin, vancomycin) is also tested.[7]
-
Incubation : The plates are incubated at 37°C for 18-24 hours.[7]
-
Reading Results : The MIC is identified as the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[7]
3. Enzyme Inhibition Assay: Tyrosinase Inhibition
Many thiosemicarbazide derivatives are evaluated for their ability to inhibit specific enzymes. The mechanism often involves the chelation of metal ions within the enzyme's active site.[8][9][10]
-
Enzyme and Substrate : Mushroom tyrosinase is a commonly used enzyme, with L-DOPA as a substrate.[10]
-
Assay Procedure : The reaction mixture typically contains phosphate buffer, tyrosinase enzyme, and the test compound (thiosemicarbazide derivative) at various concentrations.
-
Reaction Initiation : The reaction is initiated by adding the L-DOPA substrate.
-
Spectrophotometric Measurement : The formation of dopachrome is monitored by measuring the change in absorbance at a specific wavelength over time.
-
Calculation of Inhibition : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor.
-
IC50 Determination : The IC50 value is obtained by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Workflows and Pathways
Experimental Workflow for Screening Thiosemicarbazide Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiosemicarbazide derivatives.
Proposed Mechanism of Enzyme Inhibition
Thiosemicarbazide derivatives often exert their biological effects by inhibiting key enzymes. One proposed mechanism is the chelation of metal cofactors in the enzyme's active site, thereby blocking substrate binding and catalytic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. New Thiosemicarbazide Derivatives with Multidirectional Biological Action [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
comparative efficacy of 2-Acetylhydrazinecarbothioamide and its thiosemicarbazone derivatives
This guide provides a comprehensive overview of the biological efficacy of the broader class of thiosemicarbazone derivatives, drawing on available experimental data from various studies. Thiosemicarbazones are a well-researched class of compounds known for their wide range of therapeutic activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3][4] This is often attributed to their ability to chelate metal ions and interact with various biological targets.[3]
Anticancer Activity of Thiosemicarbazone Derivatives
Thiosemicarbazone derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action is often linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[1] Some derivatives have also been shown to inhibit topoisomerase II. The antiproliferative activity of these compounds has been evaluated against a variety of cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of thiosemicarbazone derivatives against various cancer cell lines, as reported in the literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [3] |
| RD (Rhabdomyosarcoma) | 11.6 | [3] | |
| HeLa (Cervical) | 5.8 | [3] | |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [3] |
| RD (Rhabdomyosarcoma) | 11.2 | [3] | |
| HeLa (Cervical) | 12.3 | [3] | |
| N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.6 | [3] |
| HeLa (Cervical) | 10.3 | [3] | |
| N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | BxPC-3 (Pancreatic) | 0.2 | [3] |
| RD (Rhabdomyosarcoma) | 23 | [3] | |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 (Breast) | 2.82 ± 0.012 | |
| B16-F0 (Melanoma) | 14.25 ± 0.011 | ||
| EAC (Ehrlich Ascites Carcinoma) | 3.52 ± 0.013 | ||
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 (Breast) | 7.102 ± 0.010 | |
| B16-F0 (Melanoma) | 7.129 ± 0.012 | ||
| EAC (Ehrlich Ascites Carcinoma) | 3.832 ± 0.014 |
Antimicrobial Activity of Thiosemicarbazone Derivatives
Thiosemicarbazones have also been extensively studied for their antimicrobial properties against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiosemicarbazone derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 1-[(4′-chlorophenyl)-carbonyl-4-(aryl) thiosemicarbazide analogs | Various | 0.32 ± 0.01 to 25.13 ± 0.13 | [1] |
| Copper complexes of thiosemicarbazones derived from acetyl pyrazine | S. aureus | 3.9 | [1] |
| B. cereus | 3.9 | [1] | |
| N-(2-chlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide (L1) | Bacillus cereus | 10 (mg/L) |
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The antiproliferative activity of thiosemicarbazone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiosemicarbazone derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of thiosemicarbazone derivatives against various microbial strains is typically determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: The thiosemicarbazone derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension. A positive control (microorganism without any compound) and a negative control (broth medium only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate a general workflow for the synthesis of thiosemicarbazone derivatives and a conceptual representation of a signaling pathway that could be targeted by these compounds.
Caption: General synthesis workflow for thiosemicarbazone derivatives.
Caption: Conceptual inhibition of Ribonucleotide Reductase by a thiosemicarbazone derivative. of Ribonucleotide Reductase by a thiosemicarbazone derivative.
References
Safety Operating Guide
Safe Disposal of 2-Acetylhydrazinecarbothioamide: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents like 2-Acetylhydrazinecarbothioamide is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing risks.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is classified with several hazards that necessitate careful handling to avoid exposure.
Personal Protective Equipment (PPE):
| Protective Equipment | Specification | Purpose |
| Gloves | Chemically resistant nitrile gloves. | To protect against skin contact, as the substance can cause skin irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes, as it can cause serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. | To minimize the inhalation of any dust or aerosols. |
In Case of a Spill:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an absorbent, inert material, such as sand or vermiculite, to contain the spill. Avoid using combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated and labeled hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable laboratory detergent, followed by a water rinse.
-
Dispose: Treat all materials used for cleanup as hazardous waste and dispose of them according to institutional guidelines.[2]
Disposal Workflow
The proper disposal of this compound involves a systematic process of waste identification, segregation, containerization, and transfer. The following workflow diagram illustrates the key steps.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
All waste containing this compound must be treated as hazardous waste. This includes:
-
Unused or expired product.
-
Contaminated disposable labware (e.g., pipette tips, centrifuge tubes, gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
-
-
Segregate this waste from general laboratory trash. It should be classified as "non-halogenated organic waste," unless it has been mixed with halogenated solvents.[2]
2. Containerization:
-
Solid Waste:
-
For chemically contaminated solid waste, such as gloves, pipette tips, and paper towels, use a designated plastic pail with a lid, lined with a clear plastic bag.[3]
-
The container must be clearly labeled with a "Hazardous Waste" tag.
-
The label should include the full chemical name: "this compound." Avoid using abbreviations.
-
Keep the container lid on except when adding waste.[3]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a sturdy, chemically resistant container that can be tightly sealed.
-
Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name and approximate concentrations of the constituents.
-
Do not overfill the container; fill to no more than the shoulder of the container.[3]
-
-
Empty Original Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals (with an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3] After thorough rinsing and air-drying, the container may be disposed of with regular lab glass or plastic, depending on institutional policy.
-
3. Storage:
-
Store all hazardous waste containers in a designated, secure, and well-ventilated area.
-
Use secondary containment for all liquid hazardous waste to prevent spills.[3]
-
Store waste away from incompatible materials, heat, and sources of ignition.[3]
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound by evaporation, down the sewer, or in the regular trash.[3]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for 2-Acetylhydrazinecarbothioamide
This document provides immediate and essential safety protocols, logistical procedures, and disposal plans for the handling of 2-Acetylhydrazinecarbothioamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous chemical with the following risk profile.
GHS Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
H317: May cause an allergic skin reaction.[1]
-
H350: May cause cancer.[1]
-
H410: Very toxic to aquatic life with long-lasting effects.[1]
| Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Category 3[1] |
| Acute Toxicity, Dermal | Category 3[1] |
| Acute Toxicity, Inhalation | Category 3[1] |
| Skin Sensitization | Category 1[1] |
| Carcinogenicity | Category 1B[1] |
| Acute Aquatic Hazard | Category 1[1] |
| Chronic Aquatic Hazard | Category 1[1] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The following table outlines the required equipment for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber). | Inner and outer gloves provide enhanced protection. Change gloves immediately if contaminated.[1][2] |
| Body | Chemical-resistant coveralls or a lab coat worn over long-sleeved clothing and long pants.[3] | Provides a barrier against splashes and airborne particles. Clothing should be made of sturdy material. |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[4] | Protects against splashes and dust. A full-face respirator can also fulfill this requirement.[3] |
| Respiratory | A NIOSH-approved respirator is required. The type depends on the work environment. | For work in a well-ventilated area or fume hood, a full-face air-purifying respirator may be sufficient.[4] In situations with a higher risk of inhalation, a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is necessary.[2][5] |
| Feet | Chemical-resistant, steel-toed boots or shoes.[2] | Footwear made of absorbent materials like canvas or leather is not appropriate for handling liquid formulations.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable pads.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, immediately evacuate the area and follow established spill cleanup protocols. Do not attempt to clean a large spill without appropriate training and PPE.
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][7] Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Store this compound in a tightly closed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials.[8]
-
The storage area should be locked or accessible only to authorized personnel.[1][7]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated PPE | All disposable PPE (gloves, coveralls, etc.) must be collected in a designated, labeled hazardous waste container. |
| Contaminated Labware | Reusable labware should be decontaminated using an appropriate method. Disposable labware must be discarded as hazardous waste. |
| Spill Debris | All materials used to clean up spills should be placed in a sealed, labeled container and disposed of as hazardous waste. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. epa.gov [epa.gov]
- 3. michigan.gov [michigan.gov]
- 4. echemi.com [echemi.com]
- 5. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Acetylaminofluorene [cdc.gov]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
